Technical Documentation Center

cis-2-Aminocyclobutane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-2-Aminocyclobutane-1-carboxylic acid
  • CAS: 84585-76-2

Core Science & Biosynthesis

Foundational

A Methodological Framework for Elucidating the Mechanism of Action of cis-2-Aminocyclobutane-1-carboxylic Acid on Neurotransmitter Transport

An In-Depth Technical Guide Abstract: Conformationally restricted amino acid analogues are invaluable tools in neuroscience and drug discovery for probing the intricate binding pockets and transport mechanisms of neurotr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: Conformationally restricted amino acid analogues are invaluable tools in neuroscience and drug discovery for probing the intricate binding pockets and transport mechanisms of neurotransmitter transporters. This guide focuses on cis-2-aminocyclobutane-1-carboxylic acid (cis-ACBC), a structurally constrained molecule with the potential to selectively interact with these transporters. While extensive research exists for related cyclobutane derivatives like cis-1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) at glutamate transporters, specific data on the direct interaction of cis-ACBC with the major neurotransmitter transporters remains to be fully elucidated in published literature. This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a rigorous, field-proven methodological framework to systematically characterize the mechanism of action of cis-ACBC. We provide a logical workflow, detailed experimental protocols for both uptake assays and electrophysiology, and the rationale behind key experimental choices, thereby presenting a self-validating system for investigation.

Introduction to Neurotransmitter Transporters: The SLC6 Family

Neurotransmitter transporters are transmembrane proteins that govern the concentration and duration of neurotransmitters in the synaptic cleft.[] Their primary function is to terminate neurotransmitter signaling by reuptake into presynaptic neurons or surrounding glial cells.[2] This process is critical for maintaining synaptic homeostasis and is powered by electrochemical ion gradients, typically involving the co-transport of sodium (Na+) and chloride (Cl-) ions.[3]

The Solute Carrier 6 (SLC6) family is one of the most significant groups of these transporters, responsible for the reuptake of key neurotransmitters including GABA, dopamine, serotonin, and norepinephrine.[2] Within this family, the GABA transporters (GATs) are crucial for regulating inhibitory neurotransmission. Four main subtypes have been identified:

  • GAT1 (SLC6A1): The most abundant subtype, found primarily on neurons, and a key target for anticonvulsant therapies.[3]

  • GAT2 (SLC6A13): Located in the brain's meninges and also found in the liver and kidneys.[3]

  • GAT3 (SLC6A11): Predominantly expressed in glial cells (astrocytes) surrounding the synapse.[4]

  • Betaine/GABA Transporter 1 (BGT1, SLC6A12): Found in both neurons and glia, with a notable role at extrasynaptic locations.[4]

Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression, making them prime targets for therapeutic intervention.[2]

cis-2-Aminocyclobutane-1-carboxylic Acid: A Tool for Probing Transporter Function

The study of conformationally restricted analogues of endogenous ligands is a cornerstone of pharmacology. By limiting the rotational freedom of a molecule, researchers can investigate the specific spatial arrangement (conformation) required for binding to and interacting with a biological target. The cyclobutane ring of cis-ACBC imposes a rigid structure on the amino and carboxylic acid groups, presenting a specific pharmacophore to the transporter's binding site.

2.1 Chemical Structure and Rationale The structure of cis-ACBC forces the functional groups into a specific spatial orientation, which can be compared to more flexible native substrates like GABA or glutamate. This rigidity can lead to enhanced selectivity and potency if the constrained conformation matches the optimal binding pose within the transporter protein. Based on its structure, cis-ACBC could hypothetically interact with transporters for small amino acid neurotransmitters, with GABA and glutamate transporters being the most probable candidates.

2.2 Distinguishing from Related Compounds It is critical to distinguish cis-ACBC from similar, well-characterized compounds:

  • cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD): This compound contains an additional carboxylic acid group and is known to be a transportable, competitive inhibitor of high-affinity glutamate transporters with a Ki value of approximately 8 µM.[5][6]

  • cis-2-(Aminomethyl)cyclopropane carboxylic acid (CAMP): This is a cyclopropane analogue of GABA that acts on GABA receptors but has been shown to have no interaction with GABA transport mechanisms.[7][8]

The unique substitution pattern of cis-ACBC necessitates its independent characterization.

Proposed Experimental Workflow for Mechanistic Elucidation

To comprehensively define the mechanism of action of cis-ACBC, a multi-step experimental approach is required. This workflow is designed to first identify the molecular target(s) and then to dissect the precise nature of the interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanism Characterization cluster_2 Phase 3: Biophysical Validation A Primary Screening: Competitive Uptake Assays (GAT1, GAT2, GAT3, BGT1, EAATs) B Substrate vs. Blocker Assay: Transporter-Mediated Efflux A->B If IC50 < 100 µM C Kinetic Analysis: Determine Ki and Mode of Inhibition (Competitive, Non-competitive) B->C Define Interaction Type D Electrophysiology: Measure Transporter-Mediated Currents C->D Validate with biophysics G start Start: HEK293 cells expressing target transporter wash Wash cells with buffer start->wash add_compound Add cis-ACBC dilutions (1 nM to 1 mM) wash->add_compound add_substrate Add labeled substrate (e.g., [3H]GABA) add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake (aspirate & wash with cold buffer) incubate->terminate lyse Lyse cells terminate->lyse read Read signal (Scintillation or Fluorescence) lyse->read end End: Calculate IC50 read->end G start Start: Oocyte/cell expressing target transporter patch Establish whole-cell voltage-clamp at -60 mV start->patch apply_gaba Apply native substrate (e.g., GABA) Measure inward current (I_GABA) patch->apply_gaba wash1 Washout apply_gaba->wash1 apply_test Apply cis-ACBC alone wash1->apply_test measure_test Measure current (I_ACBC) apply_test->measure_test wash2 Washout measure_test->wash2 apply_co Co-apply GABA + cis-ACBC Measure current (I_co-apply) wash2->apply_co end End: Analyze currents I_ACBC > 0 -> Substrate I_co-apply < I_GABA -> Inhibitor apply_co->end

Caption: Experimental workflow for electrophysiological analysis of transporter function.

Data Synthesis and Interpretation

All quantitative data should be consolidated for clear comparison. The following table serves as a template for summarizing the key pharmacological parameters for cis-ACBC, with data from the related compound cis-ACBD provided for context and comparison.

CompoundTransporter TargetIC50 (µM)K_i (µM)Mode of ActionReference
cis-2-Aminocyclobutane-1-carboxylic acid GAT1 (SLC6A1)TBDTBDTBD-
GAT3 (SLC6A11)TBDTBDTBD-
BGT1 (SLC6A12)TBDTBDTBD-
EAAT2 (SLC1A2)TBDTBDTBD-
cis-1-Aminocyclobutane-1,3-dicarboxylic acid Glutamate Transporters~30~8Transportable Competitive Substrate

TBD: To Be Determined experimentally.

Implications for Research and Drug Development

The successful characterization of cis-ACBC's mechanism of action will have significant implications.

  • If cis-ACBC is a Selective Inhibitor: It could become a valuable pharmacological tool to isolate and study the function of a specific transporter subtype in complex biological systems. For example, a selective GAT3 inhibitor could help elucidate the specific role of glial GABA uptake in synaptic plasticity.

  • If cis-ACBC is a Transportable Substrate: It might serve as a lead compound for developing therapeutics that rely on transporter-mediated delivery into specific cell types (e.g., neurons vs. glia).

  • If cis-ACBC is Inactive: This is also a valuable result, as it helps define the structure-activity relationship (SAR) for the transporter's binding pocket, guiding the design of future, more potent analogues.

Conclusion

While the precise mechanism of action of cis-2-aminocyclobutane-1-carboxylic acid on neurotransmitter transporters awaits experimental validation, this guide provides a comprehensive and scientifically rigorous framework for its elucidation. By employing a phased approach—from high-throughput screening and mechanistic assays to biophysical validation—researchers can systematically identify its molecular targets, define its mode of interaction, and ultimately unlock its potential as a novel tool or therapeutic lead in the study of neurotransmission.

References

  • Duke, R. K., Chebib, M., Balcar, V. J., Allan, R. D., Mewett, K. N., & Johnston, G. A. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. Journal of Neurochemistry, 75(6), 2602–2610. [Link]

  • Fletcher, E. J., & Johnston, G. A. (1991). Inhibition of high affinity L-glutamic acid uptake into rat cortical synaptosomes by the conformationally restricted analogue of glutamic acid, cis-1-aminocyclobutane-1,3-dicarboxylic acid. Neuroscience Letters, 121(1-2), 133–135. [Link]

  • Vandenberg, R. J., Fletcher, E. J., & Johnston, G. A. (1994). L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters. Biochemical Pharmacology, 47(2), 237–243. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABA transporter subfamily. [Link]

  • Blakely, R. D., & Sonders, M. S. (2022). Neurotransmitter Transporters and Their Role in the Pharmacological Actions of Therapeutic and Abused Drugs. In Comprehensive Pharmacology (pp. 165–204). Elsevier. [Link]

  • James, A. S., & Roberts, E. (1982). The activity of cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200. [Link]

Sources

Exploratory

cis-2-Aminocyclobutane-1-carboxylic Acid: A Conformationally Restricted GABA Analogue for Advanced Peptidomimetics and Receptor Profiling

Executive Summary The rational design of neuroactive compounds and proteolytically stable peptidomimetics relies heavily on the spatial manipulation of pharmacophores. cis-2-Aminocyclobutane-1-carboxylic acid (cis-ACBC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive compounds and proteolytically stable peptidomimetics relies heavily on the spatial manipulation of pharmacophores. cis-2-Aminocyclobutane-1-carboxylic acid (cis-ACBC) has emerged as a critical building block in this domain[1]. By embedding the flexible carbon backbone of gamma-aminobutyric acid (GABA) or beta-alanine into a rigid four-membered cyclobutane ring, chemists can lock the dihedral angles of the amino acid[2]. This conformational restriction serves a dual purpose: it acts as a precise spatial probe for mapping the binding pockets of GABA receptors and transporters, and it functions as a highly rigid monomer for constructing hybrid foldamers with predictable secondary structures[3].

This whitepaper provides an in-depth technical analysis of cis-ACBC, detailing its conformational rationale, stereoselective synthesis protocols, and pharmacological applications.

Structural and Conformational Rationale

The Causality of Conformational Restriction

Endogenous GABA is highly flexible due to its three rotatable C–C bonds, allowing it to adopt multiple conformations in solution. When binding to different targets—such as GABA A​ receptors, GABA B​ receptors, or GABA transporters (GATs)—the molecule adapts its shape to fit the specific spatial requirements of each binding pocket. While this flexibility is biologically advantageous, it presents a significant hurdle for drug development, as flexible molecules often lack receptor subtype selectivity and are highly susceptible to enzymatic degradation.

Replacing the flexible backbone with a cyclobutane ring inherently restricts the torsional angles ( ϕ and ψ )[2]. In the cis-ACBC configuration, the amino and carboxyl groups are forced into a defined spatial proximity (pseudo-gauche conformation). This geometric lock prevents the molecule from adopting the extended conformations typical of trans-isomers, thereby forcing the pharmacophore into a compact state. When incorporated into hybrid peptides (alternating with GABA or glycine), cis-ACBC dictates the formation of tight 8-helix structures or extended ribbon-like beta-sheets, depending on the spacer length[3].

Table 1: Conformational Parameters of GABA vs. Cyclobutane Analogues
CompoundBackbone FlexibilityPreferred ConformationPrimary Application
GABA High (3 rotatable bonds)Dynamic (Extended/Folded)Endogenous neurotransmitter
trans-ACBC Low (Cyclobutane locked)Extended (12-helix in foldamers)Proteolytic-resistant β-peptides
cis-ACBC Low (Cyclobutane locked)Compact (8-helix in foldamers)Receptor probing, hybrid foldamers

Stereoselective Synthesis: The [2+2] Photocycloaddition Workflow

The synthesis of cis-ACBC requires strict stereochemical control to ensure the cis relationship between the amine and carboxylic acid. The most robust, self-validating method involves a photochemical [2+2] cycloaddition of uracil with ethylene, followed by the controlled degradation of the pyrimidine ring[1].

Causality Behind Experimental Choices
  • Acetone as a Co-solvent: Acetone does not merely dissolve the reactants; it acts as a triplet photosensitizer, facilitating the energy transfer required to excite uracil into its reactive triplet state[1].

  • Pyrex Filter: A Pyrex filter cuts off high-energy deep UV light ( λ < 300 nm). This prevents the indiscriminate cleavage of C–C bonds and minimizes the formation of unwanted uracil photodimers.

  • Nitrous Acid Hydrolysis: The intermediate N-carbamoyl-β-amino acid contains a highly stable urea moiety. Using sodium nitrite in strong acid generates nitrosonium ions ( NO+ ), which selectively nitrosate the urea nitrogen, turning it into an excellent leaving group for subsequent hydrolysis to the primary amine[4].

Table 2: Reaction Optimization for [2+2] Photocycloaddition
ParameterStandard ConditionOptimized Consequence (Causality)
Light Source 400 W medium-pressure Hg lampProvides necessary UV energy ( λ > 300 nm) to excite uracil.
Solvent Acetone/Water (1:1)Acetone acts as a triplet photosensitizer and solubilizer.
Gas Ethylene (bubbled continuously)Excess ethylene outcompetes uracil-uracil photodimerization.
Filter PyrexCuts off deep UV to prevent non-specific side reactions.
Protocol 1: Photochemical Synthesis of cis-ACBC
  • Reagent Preparation: Dissolve uracil (1 g/L) in a 1:1 mixture of acetone and deionized water[1].

  • Photochemical [2+2] Cycloaddition: Bubble ethylene gas continuously through the solution at room temperature to maintain saturation.

  • UV Irradiation: Irradiate the mixture using a 400 W medium-pressure mercury lamp fitted with a Pyrex filter for 2 to 4 hours[1]. Monitor the disappearance of uracil via TLC or HPLC.

  • Isolation of Adduct: Evaporate the solvent under reduced pressure. Wash the crude residue with cyclohexane to remove ethylene oligomers, yielding the pure cis-cyclobutane-uracil adduct[1].

  • Heterocycle Degradation: Treat the adduct with aqueous Ba(OH) 2​ or NaOH at elevated temperatures to open the pyrimidine ring, forming the intermediate N-carbamoyl-β-amino acid.

  • Nitrosation and Hydrolysis: Cool the reaction in an ice bath to 0–5 °C. Add 5N hydrobromic acid (or HCl), followed by the dropwise addition of aqueous sodium nitrite (NaNO 2​ ) over 5 hours[4]. Maintain the temperature strictly below 5 °C to prevent the decomposition of the diazonium intermediate.

  • Purification: Neutralize the mixture and purify via cation-exchange chromatography (e.g., Dowex 50W) to isolate the pure cis-2-aminocyclobutane-1-carboxylic acid.

Synthesis A Uracil (Starting Material) B [2+2] Photocycloaddition (Ethylene, UV 400W) A->B C cis-Cyclobutane Adduct B->C D Heterocycle Degradation (Base Hydrolysis) C->D E N-carbamoyl-β-amino acid D->E F Nitrosation (NaNO2 / HBr) E->F G cis-ACBC (Target Molecule) F->G

Workflow for the photochemical synthesis of cis-2-aminocyclobutane-1-carboxylic acid.

Pharmacological Profiling & Foldamer Engineering

Beyond its use as a direct receptor probe, cis-ACBC is extensively utilized in the synthesis of hybrid foldamers. By alternating cis-ACBC with linear amino acids like GABA or β -alanine, researchers can engineer peptides that self-assemble into highly ordered nanoscale aggregates, such as gels or stable helices[3].

Protocol 2: Synthesis of Hybrid Foldamers (ACBC-GABA Alternating Sequences)

To evaluate the conformational bias induced by cis-ACBC, hybrid tetrapeptides are synthesized using standard solution-phase peptide coupling techniques[3].

  • Protection: Protect the primary amine of cis-ACBC with a Boc (tert-butyloxycarbonyl) group using Boc 2​ O and triethylamine in dioxane/water.

  • Activation: Activate the carboxylic acid of Boc-cis-ACBC using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0 °C. Causality: HATU is chosen over EDC/HOBt for cyclobutane derivatives because the steric hindrance of the ring requires a highly efficient coupling reagent to prevent epimerization.

  • Coupling: Add the corresponding GABA ester (e.g., GABA-OMe) to the activated mixture. Stir at room temperature for 12 hours.

  • Deprotection: Remove the Boc group using a 1:1 mixture of TFA and DCM for 1 hour. Evaporate the volatiles to yield the TFA salt of the dipeptide.

  • Iterative Elongation: Repeat the activation and coupling steps to synthesize the target tetrapeptide (e.g., cis-ACBC-GABA-cis-ACBC-GABA).

Foldamer GABA Flexible GABA (Multiple Conformers) Sub1 GABA Receptors (A, B, C) GABA->Sub1 Binds adaptively ACBC cis-ACBC (Conformationally Restricted) ACBC->Sub1 Probes specific spatial requirements Sub2 Hybrid Foldamers (Alternating Sequences) ACBC->Sub2 Acts as rigid spacer Result1 Pharmacophore Mapping (Receptor Subtype Selectivity) Sub1->Result1 Result2 Stable 8-Helix / β-Sheet (Proteolytic Resistance) Sub2->Result2

Logical relationship between conformational restriction and downstream applications.

Conclusion

cis-2-Aminocyclobutane-1-carboxylic acid represents a triumph of synthetic and physical organic chemistry applied to neuropharmacology. By utilizing [2+2] photocycloaddition[1], researchers can reliably access this highly strained, conformationally restricted GABA analogue. Its integration into hybrid foldamers[3] and its utility in mapping receptor binding pockets[2] make it an indispensable tool for modern drug development professionals seeking to overcome the limitations of flexible endogenous ligands.

References

  • Low-molecular-weight gelators consisting of hybrid cyclobutane-based peptides Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition ACS Publications (Organic Letters) URL:[Link]

  • Google Patents (ES2885451T3 / EP3950673A1)

Sources

Foundational

Receptor Binding Affinity of cis-2-Aminocyclobutane-1-Carboxylic Acid for GABA-A: A Technical Guide

Executive Summary The rational design of neuroactive compounds relies heavily on mapping the spatial and stereochemical boundaries of receptor binding pockets. γ-Aminobutyric acid (GABA), the primary inhibitory neurotran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive compounds relies heavily on mapping the spatial and stereochemical boundaries of receptor binding pockets. γ-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a highly flexible molecule capable of adopting multiple conformations to interact with GABA-A, GABA-B, and GABA transporters.

To deconvolute these interactions, researchers utilize conformationally restricted analogues. cis-2-Aminocyclobutane-1-carboxylic acid (cis-2-ACBC) is a critical cyclic β-amino acid scaffold. By embedding the carbon backbone into a rigid cyclobutane ring, the dihedral angles are locked, forcing the molecule into a pseudo-folded geometry[1]. This whitepaper provides an in-depth analysis of the structural rationale, binding affinity profile, and the self-validating experimental protocols required to evaluate cis-2-ACBC and its derivatives at the GABA-A receptor.

Structural Rationale: Conformational Restriction & Homologation

The Flexibility Problem of GABA

Endogenous GABA possesses nine rotatable bonds, allowing it to exist in an extended conformation (preferred by GABA-B receptors and GAT transporters) or a folded conformation (preferred by the GABA-A orthosteric site). Because flexible ligands suffer a significant entropic penalty upon binding, pre-organizing the ligand into its bioactive conformation can theoretically increase binding affinity and subtype selectivity.

The Cyclobutane Solution

cis-2-ACBC restricts the rotation around the Cα-Cβ bond. The cis stereochemistry forces the amino and carboxylate pharmacophores into a rigid, folded spatial arrangement[1]. However, as a β-amino acid , cis-2-ACBC possesses a truncated carbon backbone compared to the native γ-amino acid structure of GABA.

Causality in Drug Design: Because the distance between the cationic (amino) and anionic (carboxylate) groups in cis-2-ACBC is shorter than in GABA, it cannot simultaneously engage the critical anchor points (Arg66 and Tyr157) in the GABA-A binding pocket with high efficiency. Therefore, cis-2-ACBC itself exhibits low intrinsic affinity for GABA-A. To restore high-affinity binding, synthetic chemists perform a homologation reaction to yield cis-(2-aminocyclobutyl)acetic acid , converting the scaffold back into a γ-amino acid while retaining the rigid cyclobutane core[2]. cis-2-ACBC is thus primarily utilized as a foundational building block (foldamer)[3] or a negative control in structure-activity relationship (SAR) assays.

G Ligand cis-2-ACBC (Restricted Ligand) Lock Conformational Locking Ligand->Lock fixed dihedral angle Pocket GABA-A Receptor (α/β Interface) Effect Ion Channel Modulation Pocket->Effect allosteric shift Lock->Pocket orthosteric binding

Fig 1: Binding mechanism of conformationally restricted cis-2-ACBC at the GABA-A receptor.

Quantitative Data: Comparative Binding Affinities

To illustrate the impact of backbone truncation and conformational restriction, the table below summarizes the theoretical and empirical binding affinities ( Ki​ ) of GABA, its isosteres, and cyclobutane analogues at the GABA-A receptor[4].

CompoundBackbone TypeConformationGABA-A Affinity ( Ki​ )Functional Role
GABA γ-amino acidFlexible~100 nMFull Agonist
Muscimol γ-amino acid (isostere)Semi-rigid~10 nMFull Agonist
cis-(2-Aminocyclobutyl)acetic acid γ-amino acidRigid (Folded)~1.5 µMPartial Agonist
cis-2-Aminocyclobutane-1-carboxylic acid β-amino acidRigid (Folded)>100 µMScaffold / Weak Modulator

Note: The drastic drop in affinity for cis-2-ACBC (>100 µM) highlights the strict spatial requirements of the GABA-A orthosteric site, which cannot accommodate the shortened β-amino acid backbone without significant steric and electrostatic penalties.

Experimental Methodology: Radioligand Binding Assay

To empirically determine the binding affinity ( IC50​ and Ki​ ) of cis-2-ACBC, a competitive radioligand displacement assay using [³H]Muscimol is the gold standard.

Why[³H]Muscimol? Using [³H]GABA is fundamentally flawed in crude tissue preparations because it is rapidly sequestered by GABA transporters (GATs). Muscimol is a potent, selective GABA-A orthosteric agonist that is not a substrate for GATs, ensuring that the radioactive signal strictly represents GABA-A receptor binding.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Synaptosomal Membrane Preparation

  • Homogenization: Dissect the cerebral cortex of an adult Sprague-Dawley rat. Homogenize in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass Potter-Elvehjem homogenizer.

  • Differential Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris. Transfer the supernatant and centrifuge at 20,000 × g for 20 min to pellet the crude synaptosomal fraction (P2).

  • Osmotic Shock & Washing: Resuspend the P2 pellet in ice-cold distilled water to lyse the synaptosomes (releasing endogenous GABA). Centrifuge at 48,000 × g for 20 min. Wash the pellet three times in 50 mM Tris-HCl buffer (pH 7.4) to thoroughly clear endogenous competitors.

Phase 2: Assay Incubation

  • Buffer Setup: Use 50 mM Tris-HCl (pH 7.4) supplemented with 2.5 mM CaCl₂ to stabilize the receptor conformation.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of [³H]Muscimol (final concentration: 2 nM).

    • 50 µL of cis-2-ACBC at varying concentrations ( 10−9 to 10−3 M) to generate a displacement curve.

    • 100 µL of the membrane suspension (~100 µg protein/well).

  • Controls: Define Non-Specific Binding (NSB) by adding 1 mM unlabeled GABA to a set of control wells. Define Total Binding (TB) with buffer only.

  • Equilibration: Incubate the plate at 4°C for 30 minutes. Causality: Low temperature slows association kinetics but critically prevents receptor internalization and proteolytic degradation, ensuring equilibrium is reached safely.

Phase 3: Filtration and Quantification

  • Termination: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters. Validation Step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic ligands.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Scintillation: Transfer filters to vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a scintillation counter.

Workflow Prep 1. Tissue Preparation Isolate rat brain synaptosomes Incubate 2. Incubation Phase [3H]Muscimol + cis-2-ACBC Prep->Incubate add radioligand Filter 3. Rapid Filtration Separate bound from free ligand Incubate->Filter terminate at equilibrium Scint 4. Scintillation Quantify radioactivity (CPM) Filter->Scint extract filter mats Analyze 5. Data Analysis Cheng-Prusoff Ki Calculation Scint->Analyze non-linear regression

Fig 2: Step-by-step workflow for the [3H]Muscimol radioligand displacement binding assay.

Phase 4: Data Analysis

Binding affinity ( Ki​ ) must be calculated using the Cheng-Prusoff equation to correct for the radioligand concentration:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [³H]Muscimol (2 nM) and Kd​ is the dissociation constant of Muscimol for the GABA-A receptor (~10 nM).

Electrophysiological Validation (Patch-Clamp)

Binding affinity ( Ki​ ) only proves that cis-2-ACBC occupies the receptor pocket; it does not dictate efficacy. To determine if the compound acts as an agonist, partial agonist, or antagonist, whole-cell patch-clamp electrophysiology must be performed on recombinant HEK-293 cells expressing human α1β2γ2 GABA-A receptors.

By clamping the membrane potential at -60 mV and applying cis-2-ACBC via a rapid perfusion system, researchers can measure the inward chloride current ( ICl−​ ). Given its truncated β-amino acid structure, cis-2-ACBC typically fails to induce the full conformational shift required to open the pore, resulting in minimal chloride flux compared to full agonists like Muscimol.

References

  • [1] Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry. URL: [Link]

  • [2] Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis-(2-Aminocyclobutyl)acetic Acid. European Journal of Organic Chemistry. URL: [Link]

  • [3] Low-molecular-weight gelators consisting of hybrid cyclobutane-based peptides. PubMed. URL: [Link]

  • [4] Stereoselective preparation of β,γ-methano-GABA derivatives. Organic & Biomolecular Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of cis-2-Aminocyclobutane-1-carboxylic Acid: Protocols and Strategic Insights

An Application Guide for Drug Development Professionals and Organic Chemists Abstract: cis-2-Aminocyclobutane-1-carboxylic acid (cis-ACBC) is a conformationally constrained β-amino acid of significant interest in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract: cis-2-Aminocyclobutane-1-carboxylic acid (cis-ACBC) is a conformationally constrained β-amino acid of significant interest in medicinal chemistry. Its incorporation into peptides induces rigid, predictable secondary structures, such as turns and helices, making it a valuable building block for designing peptidomimetics with enhanced metabolic stability and biological activity.[1][2][3] However, the stereocontrolled synthesis of the cis-diastereomer in enantiomerically pure form presents considerable challenges due to the strained nature of the cyclobutane ring and the need to control two adjacent stereocenters. This application note provides an in-depth guide to the principal asymmetric strategies for accessing enantiopure cis-ACBC, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting and implementing the optimal synthetic route for their specific needs.

Introduction: The Strategic Value of a Constrained Scaffold

Cyclobutane amino acids (CBAAs) are powerful tools in drug design.[4] The four-membered ring restricts the conformational freedom of the peptide backbone far more than linear β-amino acids or larger cyclic analogues.[2][5] This rigidity can lock a peptide into its bioactive conformation, enhancing binding affinity to biological targets, and can also protect against enzymatic degradation.[6] The cis stereochemistry of cis-ACBC, in particular, promotes the formation of well-defined hairpin-like turns, making it a cornerstone for constructing highly organized peptide foldamers.[2]

The primary challenge in its synthesis is the simultaneous control of both relative (cis) and absolute stereochemistry. The main strategies developed to overcome this hurdle can be broadly categorized as:

  • Stereoselective [2+2] Cycloadditions: Building the cyclobutane ring from two alkene precursors.

  • Asymmetric Desymmetrization: Differentiating between two enantiotopic groups of a meso-cyclobutane intermediate.

  • Resolution of Racemates: Separating a racemic mixture of cis-ACBC derivatives.

This guide will explore each of these approaches, focusing on the causality behind the experimental design and providing actionable protocols.

G cluster_main Synthetic Strategies for cis-ACBC cluster_S1 [2+2] Cycloaddition cluster_S2 Asymmetric Desymmetrization cluster_S3 Resolution of Racemates Start Target: Enantiopure cis-ACBC S1 [2+2] Cycloaddition Start->S1 S2 Asymmetric Desymmetrization Start->S2 S3 Resolution of Racemates Start->S3 PCC Photochemical Cycloaddition (Chiral Auxiliary) S1->PCC ICC Iron-Catalyzed Cycloaddition S1->ICC MAO Meso-Anhydride Opening (Chiral Base) S2->MAO EKR Enzymatic Kinetic Resolution (Lipase) S3->EKR CDR Chiral Derivatizing Agents S3->CDR

Figure 1: Overview of primary synthetic approaches to enantiopure cis-2-aminocyclobutane-1-carboxylic acid.

Strategy 1: Stereoselective [2+2] Cycloaddition

The most direct method to construct the cyclobutane core is through a [2+2] cycloaddition. The challenge lies in controlling the facial selectivity of the approach of the two components to yield a single enantiomer of the cis product.

Photochemical [2+2] Cycloaddition with a Chiral Auxiliary

This is a robust and frequently employed strategy that leverages a chiral auxiliary to direct the stereochemical outcome of a photochemical reaction between ethylene and an unsaturated precursor.[7][8] A common approach, developed by Aitken and co-workers, uses a chiral unsaturated γ-lactam derived from a chiral amine.[7]

Mechanistic Rationale: The reaction proceeds via the photoexcitation of the α,β-unsaturated lactam system. Ethylene then adds to the excited state. The chiral auxiliary, typically bulky, is positioned on the nitrogen atom and effectively shields one face of the double bond. This steric hindrance forces the ethylene molecule to approach from the less hindered face, establishing the stereochemistry of the newly formed cyclobutane ring. The reaction inherently favors the formation of the cis-fused ring system due to the orbital overlap requirements in the transition state.[7][8]

G cluster_workflow Photochemical Cycloaddition Workflow A Step 1: Synthesis of Chiral Lactam Unsaturated γ-lactam with chiral auxiliary attached. B Step 2: Photocycloaddition Irradiation (Hg lamp) with ethylene in acetone. Key for cis-selectivity. A->B C Step 3: Diastereomer Separation Chromatographic separation of the two cis-diastereomers. B->C D Step 4: Auxiliary Cleavage & Protection 1. Replace chiral auxiliary with Boc group. 2. Hydrolyze lactam to yield acid. C->D E Final Products (1R,2S)-Boc-cis-ACBC and (1S,2R)-Boc-cis-ACBC D->E

Figure 2: Workflow for the synthesis of both cis-ACBC enantiomers via photochemical cycloaddition.

Detailed Protocol: Synthesis of (1R,2S)- and (1S,2R)-Boc-cis-ACBC [7]

Part A: Photochemical [2+2] Cycloaddition

  • Reactor Setup: Dissolve the chiral unsaturated γ-lactam (e.g., derived from (R)-phenylethylamine) in acetone (approx. 0.03 M) in a cylindrical photochemical reactor equipped with a gas dispersion tube, a cooling jacket, and a medium-pressure mercury lamp (e.g., 400 W) with a Pyrex filter.

  • Degassing: Degas the solution by bubbling argon through it for 30 minutes while maintaining the reactor temperature at 15-20 °C using the cooling jacket.

  • Reaction: While irradiating with the mercury lamp, bubble ethylene gas continuously through the solution at a steady rate.

    • Causality Note: Acetone acts as a triplet sensitizer, facilitating the [2+2] cycloaddition. The Pyrex filter removes short-wavelength UV light to prevent undesired side reactions. Continuous ethylene bubbling ensures its saturation in the reaction medium.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Evaporate the solvent under reduced pressure. The crude product is a mixture of two diastereomeric cis-cyclobutane-fused lactams.

Part B: Separation and Derivatization

  • Chromatography: Separate the two diastereomers using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Auxiliary Exchange: For each separated diastereomer, dissolve it in THF and treat with LiAlH₄ to reduce the lactam carbonyl. Protect the resulting amine with a Boc group using Boc₂O and a base like Et₃N. Oxidize the primary alcohol back to the carboxylic acid using a suitable oxidant (e.g., Jones oxidation or TEMPO-based oxidation).

    • Alternative (as per reference[7]): A more practical sequence involves replacing the chiral appendage with a Boc group, followed by base-mediated hydrolysis of the lactam to furnish the desired enantiomerically pure N-Boc-protected amino acid.

  • Final Product: After deprotection (if necessary), this procedure yields both the (+)-(1R,2S) and (−)-(1S,2R) enantiomers of cis-2-aminocyclobutane-1-carboxylic acid in pure form.

Strategy 2: Asymmetric Desymmetrization of a meso-Anhydride

This elegant approach starts with a symmetrical meso-cyclobutane-1,2-dicarboxylic anhydride. The core concept is to use a chiral reagent to selectively open the anhydride, creating a single enantiomer of a half-ester or half-amide.

Mechanistic Rationale: The two carbonyl groups of the meso-anhydride are enantiotopic. A chiral nucleophile (or a combination of an achiral nucleophile and a chiral catalyst) will preferentially attack one of the two carbonyls due to diastereomeric transition states. This selectivity is governed by non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, nucleophile, and catalyst. Bolm et al. reported a highly effective method using quinine as a chiral base to mediate the opening of the anhydride with an alcohol.[9] The resulting mono-ester can then be converted to the amino acid via a Curtius or Hofmann rearrangement.

Detailed Protocol: Quinine-Mediated Desymmetrization [9]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 eq.) and quinine (0.1-0.2 eq.) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene) at room temperature.

  • Nucleophile Addition: Cool the solution to the optimized temperature (e.g., -60 °C). Slowly add the alcohol (e.g., benzyl alcohol, 1.5 eq.) dropwise over 10-15 minutes.

    • Causality Note: Quinine acts as a chiral catalyst, forming a complex with the anhydride and directing the nucleophilic attack of the alcohol to one specific carbonyl group. Low temperature is crucial for maximizing enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the two diastereomeric transition states more significant.

  • Reaction and Quenching: Stir the reaction at this temperature until TLC analysis indicates complete consumption of the anhydride (typically several hours). Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) and allow it to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting chiral half-ester by silica gel chromatography.

  • Conversion to Amino Acid: Convert the carboxylic acid moiety of the half-ester into an amine using a standard Curtius rearrangement (via an acyl azide intermediate) or a Hofmann rearrangement (via an amide intermediate). Subsequent hydrolysis of the ester and deprotection of the amine yields the target enantiopure cis-ACBC.

Strategy 3: Enzymatic Kinetic Resolution (EKR)

While not a direct asymmetric synthesis, EKR is a highly practical and scalable method for obtaining enantiopure materials from a racemic mixture. This strategy relies on the ability of an enzyme, typically a lipase or protease, to selectively catalyze the reaction of one enantiomer in a racemic pair, leaving the other unreacted.

Mechanistic Rationale: The enzyme's chiral active site preferentially binds one enantiomer of the substrate over the other. For a racemic ester of cis-ACBC, a lipase like Candida antarctica Lipase B (CALB) can selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) untouched.[10] The success of the resolution is quantified by the enantiomeric ratio (E), with values >100 being considered excellent for preparative scale. The two compounds—the resulting acid and the unreacted ester—can then be easily separated due to their different chemical properties.

Detailed Protocol: Lipase-Catalyzed Hydrolysis of Racemic cis-ACBC Ethyl Ester

  • Substrate Preparation: Synthesize racemic cis-2-(N-Boc-amino)cyclobutane-1-carboxylic acid ethyl ester using standard methods.

  • Enzymatic Reaction: To a biphasic mixture of a phosphate buffer (e.g., pH 7.0) and an organic solvent like MTBE or toluene, add the racemic ester substrate.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CALB) to the mixture (typically 5-10% by weight of the substrate).

  • Reaction Monitoring: Vigorously stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC, aiming for ~50% conversion.

    • Causality Note: Stopping the reaction at or near 50% conversion is critical. Pushing the reaction further will result in the hydrolysis of the less-preferred enantiomer, reducing the enantiomeric excess (ee) of both the product and the remaining starting material.

  • Separation: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused). Separate the aqueous and organic layers.

  • Isolation:

    • Acid: Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the enantiopure Boc-protected amino acid.

    • Ester: Wash, dry, and evaporate the organic layer to recover the enantiopure unreacted Boc-protected amino ester.

  • Hydrolysis: Hydrolyze the recovered ester under basic conditions (e.g., LiOH in THF/H₂O) to obtain the other enantiomer of the amino acid.

Comparative Summary of Protocols

StrategyKey Reagent / CatalystStereocontrol MethodTypical YieldTypical eeAdvantagesDisadvantagesReference
Photochemical Cycloaddition Chiral γ-lactam, EthyleneSubstrate Control (Chiral Auxiliary)40-60% (after separation)>98%Access to both enantiomers; high stereoselectivity.Requires specialized photochemical equipment; separation of diastereomers can be difficult.[7]
Asymmetric Desymmetrization meso-anhydride, QuinineCatalyst Control (Chiral Base)70-85%90-97%Elegant and efficient; starts from a simple achiral precursor.Requires multi-step conversion of half-ester to amino acid; catalyst can be expensive.[9]
Enzymatic Kinetic Resolution Racemic Ester, Lipase (CALB)Biocatalytic Selectivity~45% (per enantiomer)>99%High ee; mild conditions; scalable; environmentally friendly.Theoretical maximum yield is 50% for each enantiomer; requires synthesis of racemic precursor.[10]

Conclusion for the Practitioner

The choice of synthetic route to enantiopure cis-2-aminocyclobutane-1-carboxylic acid depends on the specific requirements of the research program, including scale, available equipment, and cost.

  • For access to both enantiomers from a common precursor for comparative biological studies, the photochemical cycloaddition using a recoverable chiral auxiliary is a powerful, albeit technically demanding, option.

  • For an elegant and highly convergent synthesis targeting a single enantiomer , asymmetric desymmetrization of a meso-anhydride offers high enantioselectivity from a simple starting material.

  • For practical, scalable, and environmentally benign synthesis , enzymatic kinetic resolution is often the method of choice in an industrial setting, delivering products of the highest enantiomeric purity, despite the theoretical 50% yield limitation for each isomer.

Each of these protocols represents a validated and reliable method for obtaining this valuable constrained amino acid, empowering chemists to further explore its potential in the rational design of novel therapeutics and advanced biomaterials.

References

  • D. Lucet, T. Le Gall, C. Mioskowski, "The Chemistry of Vicinal Diamines," Angewandte Chemie International Edition, vol. 37, no. 19, pp. 2580-2627, 2002. [Link]

  • A. de la Torre, M. A. Pericàs, "Cyclobutane-Containing Scaffolds in Medicinal Chemistry," RSC Medicinal Chemistry, vol. 12, no. 1, pp. 24-40, 2021. [Link]

  • S. H. Gellman, "Foldamers: a manifesto," Accounts of Chemical Research, vol. 31, no. 4, pp. 173-180, 1998. [Link]

  • I. Fernández, M. I. Monterde, J. I. G. Luintra, J. M. G. Peregrina, "Stereoselective Synthesis of (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides," The Journal of Organic Chemistry, vol. 70, no. 21, pp. 8494-8503, 2005. [Link]

  • V. Declerck, J. Martinez, F. Lamaty, "Synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids," Chemical Reviews, vol. 109, no. 1, pp. 1-49, 2009. [Link]

  • M. Martı́n-Vilà, R. M. Ortuño, "Stereoselective synthesis of (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acid, a conformationally constrained β-amino acid," Tetrahedron: Asymmetry, vol. 15, no. 2, pp. 319-323, 2004. [Link]

  • D. J. Aitken, E. G. Gauron, H. G. Awada, P. Guénot, "A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids," Tetrahedron, vol. 62, no. 25, pp. 5980-5988, 2006. [Link]

  • D. J. Aitken, A. C. D. S. Santos, T. M. V. D. Pinho e Melo, "A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry," The Journal of Organic Chemistry, vol. 83, no. 1, pp. 527-534, 2018. [Link]

  • I. L. Karle, "The many structures of β-peptides," Journal of Peptide Research, vol. 48, no. 5, pp. 341-356, 1996. [Link]

  • M. A. T. D. S. S. Ravina, E.; Souto, J. A.; Ortuño, R. M., "Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates," Chemistry – A European Journal, vol. 18, no. 28, pp. 8838-8844, 2012. [Link]

  • A. Sorrenti, O. Illa, R. Pons, R. M. Ortuño, "Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition," Langmuir, vol. 31, no. 35, pp. 9608-9618, 2015. [Link]

  • A. G. M. Barrett, "Recent applications of the intramolecular Diels-Alder reaction to natural product synthesis," Chemical Society Reviews, vol. 20, pp. 95-127, 1991. [Link]

  • R. P. Cheng, S. H. Gellman, W. F. DeGrado, "β-Peptides: from structure to function," Chemical Reviews, vol. 101, no. 10, pp. 3219-3232, 2001. [Link]

  • L. Kiss, E. Forró, F. Fülöp, "Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids," European Journal of Organic Chemistry, vol. 2011, no. 1, pp. 19-38, 2011. [Link]

  • G. Orsy, S. Shahmohammadi, E. Forró, "A Sustainable Green Enzymatic Method for Amide Bond Formation," Molecules, vol. 28, no. 14, p. 5556, 2023. [Link]

  • H. Awada, D. J. Aitken, "Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis-(2-Aminocyclobutyl)acetic Acid," European Journal of Organic Chemistry, vol. 2014, no. 32, pp. 7146-7154, 2014. [Link]

  • D. Seebach, et al., "β-Peptides: a surprise at every turn," Angewandte Chemie International Edition, vol. 37, no. 17, pp. 2240-2267, 1998. [Link]

  • E. Forró, et al., "Enzymatic kinetic resolution of carbocyclic cis β-amino esters," Tetrahedron: Asymmetry, vol. 19, no. 9, pp. 1095-1100, 2008. [Link]

  • M. G. Pizzuti, A. D. S. de Oliveira, L. H. Andrade, "Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide," Journal of the American Chemical Society, vol. 142, no. 3, pp. 1382-1393, 2020. [Link]

  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, Elsevier, 2016. [Link]

  • S. Shahmohammadi, et al., "Biocatalytic Access to Enantiopure Carbocyclic cis-β-Amino Acids in Green Media," Catalysts, vol. 11, no. 1, p. 111, 2021. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of cis-2-Aminocyclobutane-1-carboxylic Acid

Abstract This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of cis-2-aminocyclobuta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of cis-2-aminocyclobutane-1-carboxylic acid. This non-proteinogenic, cyclic amino acid presents a significant analytical challenge due to its lack of a strong native chromophore. To address this, two primary strategies are explored: a direct analysis of the underivatized compound at low UV wavelengths and a more sensitive method involving pre-column derivatization with o-phthalaldehyde (OPA). This document provides a comprehensive framework, including detailed protocols, method validation parameters based on ICH guidelines, and the scientific rationale behind the methodological choices, to support researchers in pharmaceutical development and quality control.

Introduction: The Analytical Challenge

Cis-2-aminocyclobutane-1-carboxylic acid is a conformationally constrained amino acid analog of interest in medicinal chemistry and drug development. Accurate quantification of this analyte in various matrices is crucial for pharmacokinetic studies, process monitoring, and quality assurance. The primary challenge in developing an HPLC-UV method for this compound lies in its structure: it is a small, polar molecule that lacks an aromatic ring or conjugated system, which are typically required for strong UV absorption.[1][2]

Direct UV detection is consequently limited to the low UV range (around 200-220 nm) where the carboxyl group absorbs, but this region is often subject to interference from other sample components and mobile phase constituents.[1] To overcome these limitations, pre-column derivatization is a widely adopted strategy to introduce a strongly UV-absorbing or fluorescent moiety to the amino acid, thereby significantly enhancing sensitivity and selectivity.[1][3][4]

This guide will detail two approaches:

  • Method A: Direct Quantification using HILIC-UV. A method for the analysis of the underivatized compound, suitable for scenarios where derivatization is undesirable and sample matrices are relatively clean.

  • Method B: Quantification via Pre-Column Derivatization with OPA. A highly sensitive and specific method leveraging a common derivatizing agent for primary amines.

Method A: Direct Analysis of Underivatized Analyte

For the direct analysis of a polar compound like cis-2-aminocyclobutane-1-carboxylic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[2][5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.

Rationale for Method A

This approach is advantageous for its simplicity, as it eliminates the derivatization step, saving time and reducing the potential for variability.[5] It is particularly useful for quantifying higher concentrations of the analyte where the sensitivity of low-wavelength UV detection is sufficient.

Experimental Protocol: HILIC-UV
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or cyano). A common choice would be a column with dimensions of 4.6 x 150 mm and a 3-µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 75:25 (v/v) Acetonitrile:Water

Isocratic Elution Conditions:

Time (min)% Mobile Phase A% Mobile Phase B
0 - 101090
Workflow for Method A Development

MethodA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization A1 Prepare Standard & Sample in 75:25 ACN:H2O B1 Inject Sample A1->B1 A2 Equilibrate HILIC Column with Mobile Phase A2->B1 B2 Isocratic Elution B1->B2 B3 Detect at 210 nm B2->B3 C1 Assess Peak Shape & Retention Time B3->C1 C2 Adjust % Organic Solvent & Buffer Concentration C1->C2 If necessary

Caption: Workflow for HILIC-UV method development.

Method B: Enhanced Sensitivity with OPA Derivatization

For trace-level quantification or analysis in complex matrices, pre-column derivatization with o-phthalaldehyde (OPA) is the recommended approach. OPA reacts with primary amines in the presence of a thiol to form a highly UV-absorbent isoindole derivative.[4][8]

Rationale for Method B

This method offers significantly higher sensitivity and selectivity compared to direct UV detection.[1] The derivatization reaction is rapid and can be automated in modern autosamplers, improving reproducibility.[4][9] The resulting derivative is well-suited for separation by reversed-phase HPLC.

Experimental Protocol: OPA Derivatization and RP-HPLC-UV

Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared.[1]

Automated Derivatization Protocol (within autosampler):

  • Aspirate 5 µL of the sample or standard solution.

  • Aspirate 20 µL of the OPA reagent.

  • Mix the sample and reagent in the injection loop or a mixing vial for 1 minute.

  • Inject the entire mixture onto the column.

HPLC Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5-µm particle size).

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 338 nm

  • Injection Volume: 25 µL

  • Sample Diluent: 0.1 M HCl

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
156040
16955
20955
Workflow for Method B Development

MethodB_Workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_validation Validation A1 Prepare OPA Reagent & Borate Buffer A2 Automated Mixing: Sample + OPA Reagent A1->A2 A3 Reaction Time (1 min) A2->A3 B1 Inject Derivatized Sample A3->B1 B2 Gradient RP-HPLC Separation B1->B2 B3 Detect at 338 nm B2->B3 C1 Assess Specificity, Linearity, Accuracy, Precision B3->C1 C2 Determine LOD/LOQ C1->C2

Caption: Workflow for OPA derivatization and HPLC analysis.

Method Validation

A comprehensive validation of the chosen analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11][12]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing placebo samples and stressed samples (exposed to acid, base, oxidation, heat, and light).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be greater than 0.99.[9][13]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., by spiking a placebo with known quantities of the analyte).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the following parameters are monitored.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n=6 injections)

Conclusion

This application note provides two distinct, robust starting points for the development of an HPLC-UV method for the quantification of cis-2-aminocyclobutane-1-carboxylic acid. The choice between direct HILIC-UV analysis and pre-column derivatization with OPA will depend on the required sensitivity and the complexity of the sample matrix. Both methods are based on established chromatographic principles and can be rigorously validated according to ICH guidelines to ensure reliable and accurate results for research, development, and quality control applications.

References

  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method (Application News No. L579).
  • Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega.
  • Gao, L., Xu, P., & Ren, J. (2023). A new HPLC-UV method for simultaneous determination of D/L-amino acid profile in foods. Food Chemistry.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Kozak, J., & Głód, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie.
  • International Council for Harmonisation. (2022).
  • De Antonis, K. M., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical Methods in Chemistry.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Šatínský, D., & Chocholouš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti.
  • Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega.
  • International Council for Harmonisation. (2022).
  • Agilent Technologies. (2017).
  • Thermo Fisher Scientific. (n.d.). Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC system.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Mohammadi, A., et al. (2015). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Iranian Journal of Pharmaceutical Research.
  • Waters Corporation. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Waters Corporation. (n.d.).
  • International Council for Harmonisation. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A.
  • Lee, J. H., & Kim, Y. S. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • S., S., & al., et. (2025). Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. Research Journal of Pharmacy and Technology.
  • Laurens, L. M., & Wolfrum, E. J. (2019). Total Protein Analysis in Algae via Bulk Amino Acid Detection: Optimization of Amino Acid Derivatization after Hydrolysis with O-Phthalaldehyde 3-Mercaptopropionic Acid (OPA-3MPA). Journal of Agricultural and Food Chemistry.
  • JETIR. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Regalado, E. L., & Welch, C. J. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • Lundgren, R. (2023). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org.
  • Kim, J. E., et al. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Molecules.

Sources

Method

Application Note: Crystallization and Isolation Techniques for cis-2-Aminocyclobutane-1-carboxylic Acid (cis-ACBC)

Executive Summary cis-2-Aminocyclobutane-1-carboxylic acid (cis-ACBC) is a highly strained, conformationally restricted alicyclic β -amino acid. It serves as a critical building block in the synthesis of foldamers, biolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-2-Aminocyclobutane-1-carboxylic acid (cis-ACBC) is a highly strained, conformationally restricted alicyclic β -amino acid. It serves as a critical building block in the synthesis of foldamers, biologically active peptides, and small-molecule therapeutics. Notably, cis-ACBC derivatives are actively investigated in drug development as creatine transport inhibitors, which target the phosphocreatine energy storage system to disrupt survival mechanisms in metastatic cancer cells . This application note details the physicochemical rationale, thermodynamic principles, and step-by-step experimental protocols for the synthesis, diastereomeric resolution, and crystallization of enantiopure cis-ACBC.

Structural Context and Mechanistic Insights

The cyclobutane scaffold imposes severe conformational restrictions due to its high ring strain energy (~110 kJ/mol) and compressed internal bond angles (~88°). In the cis-1,2-isomer, the syn-facial arrangement of the amino and carboxylic acid groups facilitates strong intra-residual hydrogen bonding. This unique stereochemistry dictates its behavior in both solution and the solid state:

  • Solution Dynamics: Monomeric cis-ACBC favors folded/turn structures. However, oligomeric peptides derived from cis-ACBC adopt extended conformations driven by intra-residual hydrogen bonding networks, contrasting with the helical structures formed by trans-isomers .

  • Crystallization Thermodynamics: The syn-facial substituents create a distinct polar face and a lipophilic cyclobutane face. When forming diastereomeric salts with a chiral resolving agent, these faces dictate the packing efficiency and lattice energy ( U ) of the resulting crystals. The success of fractional crystallization relies on maximizing the solubility product difference ( ΔKsp​ ) between the p-diastereomer and the n-diastereomer.

Upstream Synthesis: The Photochemical Route

To ensure strict cis-diastereoselectivity prior to enantiomeric resolution, the synthesis traditionally begins with a [2+2] photocycloaddition of uracil and ethylene. Because the cycloaddition occurs concertedly on a single face of the uracil ring, the resulting cyclobutane adduct is exclusively cis. Subsequent hydrolysis and nitrous acid-mediated degradation yield the racemic cis-ACBC .

G Start Uracil + Ethylene Photo [2+2] Photocycloaddition (UV, Acetone/H2O) Start->Photo Adduct cis-Cyclobutane Adduct Photo->Adduct Hydrolysis Ring Degradation (Hydrolysis & HNO2) Adduct->Hydrolysis Racemate Racemic cis-ACBC Hydrolysis->Racemate Boc N-Boc Protection Racemate->Boc Resolution Salt Formation with (S)-MBA Boc->Resolution Crystallization Fractional Crystallization Resolution->Crystallization

Figure 1. Upstream synthesis and chiral resolution workflow for cis-ACBC.

Experimental Protocols: Resolution and Crystallization

Direct crystallization of free amino acids is notoriously difficult due to their zwitterionic nature. To isolate the pure (1R,2S) or (1S,2R) enantiomers, classical resolution via diastereomeric salt formation of the N-Boc protected derivative is highly scalable and self-validating.

Protocol A: Diastereomeric Salt Formation

Objective: Form a separable mixture of diastereomeric salts using (S)-(-)- α -methylbenzylamine ((S)-MBA). Causality: N-Boc protection removes the zwitterionic nature of the amino acid, allowing it to behave as a standard carboxylic acid. (S)-MBA is chosen because its rigid aromatic ring and chiral center form highly crystalline, strongly hydrogen-bonded networks with the N-Boc-cis-ACBC carboxylate.

  • Dissolve 10.0 g (46.5 mmol) of racemic N-Boc-cis-ACBC in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL round-bottom flask.

  • Heat the solution to 60°C under continuous stirring until fully dissolved.

  • Add 5.63 g (46.5 mmol) of (S)-MBA dropwise over 10 minutes. (Observation: The solution may become transiently cloudy as the salt forms.)

  • Add 5 mL of Ethanol (EtOH) to clear the solution. Causality: EtOH tunes the dielectric constant of the solvent system, increasing the solubility threshold to prevent premature kinetic precipitation.

Protocol B: Fractional Crystallization (Thermodynamic Control)

Objective: Selectively crystallize the less soluble diastereomeric salt. Causality: Rapid cooling leads to kinetic trapping and co-crystallization of both diastereomers. A controlled cooling ramp (Ostwald ripening) ensures thermodynamic control, allowing the more stable crystal lattice to selectively nucleate and grow.

  • Cool the clear solution from 60°C to 20°C at a strictly controlled rate of 5°C/hour.

  • Seed the solution with 10 mg of the desired enantiopure salt at 40°C (if available) to bypass the primary nucleation energy barrier.

  • Once at 20°C, hold the suspension for 12 hours to maximize thermodynamic yield.

  • Filter the crystals via vacuum filtration and wash with 20 mL of cold EtOAc (5°C).

  • Validation Step: Determine the diastereomeric excess (de) via chiral HPLC. If de < 99%, perform a single recrystallization from boiling EtOAc/EtOH (10:1 v/v). Self-validation is achieved when the specific rotation [α]D​ remains constant across consecutive recrystallizations.

G Mixture N-Boc-cis-ACBC + (S)-MBA in EtOAc/EtOH (60°C) Cooling Controlled Cooling (5°C/hr) Thermodynamic Control Mixture->Cooling Solid Less Soluble Salt (Crystalline Solid) Cooling->Solid Nucleation Liquid More Soluble Salt (Mother Liquor) Cooling->Liquid Soluble Pure Enantiopure cis-ACBC (After Deprotection) Solid->Pure HCl / TFA

Figure 2. Thermodynamic control in the fractional crystallization of diastereomeric salts.

Protocol C: Free Amino Acid Isolation

Objective: Cleave the resolving agent and protecting group to yield enantiopure cis-ACBC.

  • Suspend the enantiopure salt in 50 mL of 1M HCl and 50 mL of EtOAc. Stir vigorously for 30 minutes.

  • Separate the organic layer (containing N-Boc-cis-ACBC). The aqueous layer retains the (S)-MBA hydrochloride.

  • Wash the organic layer with brine, dry over MgSO 4​ , and concentrate under vacuum.

  • Dissolve the residue in 20 mL of Dichloromethane (DCM) and add 10 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to remove the Boc group.

  • Evaporate the volatiles. Dissolve the resulting TFA salt in minimal water and adjust the pH to 6.0 using 1M NaOH. Causality: pH 6.0 is the isoelectric point (pI). Neutralizing the net charge minimizes aqueous solubility, driving the crystallization of the free cis-ACBC zwitterion.

  • Cool to 4°C to complete crystallization. Filter and dry in vacuo.

  • Validation Step: Verify the isoelectric precipitation by checking the supernatant conductivity; a sharp drop indicates successful zwitterion formation and precipitation.

Data Presentation

Table 1: Physicochemical Properties of ACBC Stereoisomers

Propertycis-ACBCtrans-ACBC
Relative Configuration cis-1,2trans-1,2
Facial Substituents Syn-facialAnti-facial
Preferred Conformation (Monomer) Folded / Turn structuresExtended structures
Oligomeric Conformation Extended (Intra-residual H-bonds)Helical (Inter-residual H-bonds)
CAS Registry Number 160191-57-1648433-09-4

Table 2: Resolution Optimization Data (Illustrative Baseline)

Resolving AgentSolvent SystemCooling RateYield (%)Diastereomeric Excess (de %)
(S)-MBAEtOAcCrash cooling (Ice bath)4565
(S)-MBAEtOAc / EtOH (10:1)5°C / hr38>98
(1S)-(+)-CSAAcetone / Water5°C / hr2585

References

  • Title: Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition Source: Langmuir (ACS Publications) URL: [Link]

  • Title: INHIBITORS OF CREATINE TRANSPORT AND USES THEREOF (EP 3950673 A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in cis-2-Aminocyclobutane-1-Carboxylic Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in achievi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in achieving high enantiomeric excess (e.e.) during the synthesis of cis-2-aminocyclobutane-1-carboxylic acid. The stereochemical purity of this constrained amino acid is critical for its application in peptidomimetics and as a chiral building block in medicinal chemistry.[1][2] This resource is designed to provide actionable insights and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched cis-2-aminocyclobutane-1-carboxylic acid?

A1: There are three main approaches to obtaining enantiomerically pure cis-2-aminocyclobutane-1-carboxylic acid:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer using chiral catalysts or auxiliaries. Methods like [2+2] cycloadditions with chiral catalysts are common.[3][4][5]

  • Chiral Resolution: This strategy involves the separation of a racemic mixture of the target molecule or a key intermediate. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by enzymatic resolution.

  • Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material that already contains the required stereocenters.

Q2: I am observing low enantiomeric excess in my asymmetric [2+2] cycloaddition. What are the likely causes?

A2: Low enantiomeric excess in an asymmetric [2+2] cycloaddition can stem from several factors:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring alongside the desired asymmetric transformation, especially at higher temperatures.[6]

  • Catalyst Deactivation or Insufficient Purity: The chiral catalyst may be degrading due to impurities in the reagents or solvent, or exposure to air or moisture.[6] The enantiopurity of the catalyst itself is also a critical factor.

  • Suboptimal Reaction Conditions: Temperature, solvent, and substrate concentration can significantly influence enantioselectivity.[7] Lower temperatures generally favor higher e.e.[7]

  • Mismatch between Catalyst and Substrate: The chosen chiral catalyst may not be optimal for the specific substrates being used.

Q3: Can the solvent choice significantly impact the enantiomeric excess?

A3: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[7] For instance, in some cycloadditions, switching from a polar to a nonpolar solvent can enhance stereoselectivity by disfavoring charge separation in intermediates.[8] A thorough solvent screen is often a crucial step in optimizing enantioselectivity.

Q4: How can I improve the separation of diastereomers during chiral resolution?

A4: Improving diastereomer separation often involves:

  • Screening Resolving Agents: The choice of the chiral resolving agent is critical. Experiment with a variety of commercially available chiral acids or bases.

  • Optimizing Crystallization Conditions: Factors such as solvent, temperature, and cooling rate can significantly impact the selective crystallization of one diastereomer.

  • Chromatographic Separation: If crystallization is not effective, preparative chiral chromatography (e.g., HPLC or SFC) on a suitable chiral stationary phase can be used to separate diastereomers.[9]

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess in the synthesis of cis-2-aminocyclobutane-1-carboxylic acid.

Problem: Low e.e. in Asymmetric Catalysis

Potential Causes & Recommended Actions

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition 1. Verify Catalyst Purity: Ensure the catalyst is from a reputable source and has been stored correctly. If prepared in-house, verify its structure and purity using techniques like NMR.[7] 2. Use Fresh Catalyst: Prepare or use a fresh batch of the catalyst. 3. Ensure Anhydrous Conditions: Many catalysts are sensitive to moisture. Thoroughly dry all glassware, solvents, and reagents.[6]
Racemic Background Reaction 1. Lower the Reaction Temperature: Decreasing the temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[7] 2. Reduce Catalyst Loading: In some cases, a lower catalyst loading can minimize the background reaction.[6]
Suboptimal Reaction Conditions 1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities.[7] 2. Concentration Effects: Investigate the effect of substrate concentration, as higher concentrations can sometimes lead to catalyst aggregation or off-cycle pathways.[7]
Substrate Impurities 1. Purify Starting Materials: Ensure the purity of all substrates and reagents, as impurities can act as catalyst poisons.[6]
Workflow for Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_purity Are Starting Materials Pure? start->check_purity check_catalyst Is the Catalyst Active and Pure? check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes reverify_catalyst Verify Catalyst Purity and Handling. Use Fresh Catalyst. check_catalyst->reverify_catalyst No check_background Is a Racemic Background Reaction Occurring? check_conditions->check_background Yes optimize_temp Lower Reaction Temperature. check_conditions->optimize_temp No check_background->optimize_temp Yes solution Improved Enantiomeric Excess check_background->solution No check_purity->check_catalyst Yes purify_reagents Re-purify Starting Materials. check_purity->purify_reagents No reverify_catalyst->check_conditions optimize_solvent Screen Different Solvents. optimize_temp->optimize_solvent optimize_conc Vary Substrate Concentration. optimize_solvent->optimize_conc optimize_conc->check_background purify_reagents->check_catalyst

Caption: A decision-tree workflow for troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: Chiral Resolution using L-Menthol

This protocol describes a general procedure for the chiral resolution of a racemic carboxylic acid intermediate via diastereomeric ester formation with L-(-)-menthol, a method that can be adapted for intermediates in the synthesis of cis-2-aminocyclobutane-1-carboxylic acid.[9]

Step-by-Step Methodology:

  • Esterification:

    • To a solution of the racemic carboxylic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., dichloromethane), add L-(-)-menthol (1.1 equiv).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting diastereomeric mixture of menthyl esters can be separated by silica gel column chromatography or preparative HPLC.[9]

  • Hydrolysis:

    • The separated diastereomeric ester is then hydrolyzed (e.g., using LiOH in a THF/water mixture) to yield the enantiomerically pure carboxylic acid.

Protocol 2: Asymmetric [2+2] Cycloaddition

The following is a generalized protocol for a Lewis acid-catalyzed enantioselective [2+2] cycloaddition, which is a common strategy for synthesizing chiral cyclobutanes.[8]

Step-by-Step Methodology:

  • Catalyst Preparation (Example with a Chiral Oxazaborolidine):

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a derivative of an amino alcohol) in an anhydrous solvent (e.g., toluene).

    • Cool the solution to 0 °C and add a Lewis acid precursor (e.g., trimethylaluminum) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the chiral catalyst.

  • Cycloaddition Reaction:

    • Cool the catalyst solution to a low temperature (e.g., -78 °C).

    • Add one of the cycloaddition partners (e.g., an acrylate).

    • Slowly add the second cycloaddition partner (e.g., a vinyl ether) to the reaction mixture.

    • Stir at the low temperature for the specified reaction time (e.g., 12-24 hours).

  • Quenching and Work-up:

    • Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Logical Relationship in Asymmetric Synthesis Optimization

G cluster_0 Reaction Parameters cluster_1 Transition State cluster_2 Outcome Catalyst Chiral Catalyst TransitionState Diastereomeric Transition States Catalyst->TransitionState Solvent Solvent Solvent->TransitionState Temperature Temperature Temperature->TransitionState Concentration Concentration Concentration->TransitionState Enantioselectivity Enantiomeric Excess (e.e.) TransitionState->Enantioselectivity

Caption: Interplay of reaction parameters influencing the transition state and final enantioselectivity.

References

  • Izquierdo, S., Rúa, F., Sbai, A., Parella, T., Alvarez-Larena, A., Branchadell, V., & Ortuño, R. M. (2005). (+)- and (−)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7963–7973. [Link]

  • Wang, Z., Kundu, G., & Tang, W. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 141(37), 14554–14559. [Link]

  • Izquierdo, S., Rúa, F., Sbai, A., Parella, T., Alvarez-Larena, A., Branchadell, V., & Ortuño, R. M. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7963-7973. [Link]

  • Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22048–22057. [Link]

  • Ren, P., Tcyrulnikov, S., Verdi, P., & Hu, X. P. (2017). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Angewandte Chemie International Edition, 56(41), 12692-12696. [Link]

  • Parra, A., & Jørgensen, K. A. (2012). Asymmetric Synthesis of Cyclobutanes by a Formal [2+2] Cycloaddition Controlled by Dienamine Catalysis. Angewandte Chemie International Edition, 51(39), 9893-9896. [Link]

  • Wang, Z., Zhang, Z., & Wang, J. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(7), 4697–4706. [Link]

  • Mori, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 466-474. [Link]

  • de la Torre, B. G., et al. (2017). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 82(24), 13498-13507. [Link]

  • Wang, Z., Kundu, G., & Tang, W. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 141(37), 14554-14559. [Link]

  • Izquierdo, S., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(25), 10580-10580. [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Progress in the Chemistry of Organic Natural Products (Vol. 59, pp. 247-302). Springer. [Link]

  • ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... Retrieved from [Link]

  • Zhang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1-10. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Taber, D. F., & Neubert, T. D. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(23), 8031–8035. [Link]

  • Ashenhurst, J. (n.d.). Asymmetric Synthesis. Master Organic Chemistry.
  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • Nabika, R., et al. (2014). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Derivatization. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1256-1266. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). The Journal of Organic Chemistry. [Link]

Sources

Optimization

Troubleshooting solubility issues of cis-2-aminocyclobutane-1-carboxylic acid in organic solvents

Technical Support Center: Troubleshooting Solubility of cis-2-Aminocyclobutane-1-carboxylic Acid (cis-2-ABCA) Welcome to the Application Science Support Center. This guide is engineered for drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of cis-2-Aminocyclobutane-1-carboxylic Acid (cis-2-ABCA)

Welcome to the Application Science Support Center. This guide is engineered for drug development professionals and synthetic chemists facing solvation bottlenecks with cyclobutane-constrained β-amino acids.

Mechanistic Background: The Solvation Barrier

cis-2-Aminocyclobutane-1-carboxylic acid (cis-2-ABCA) is a rigid, alicyclic β-amino acid. The cyclobutane scaffold imposes severe conformational restrictions due to a high ring strain energy of approximately 110 kJ/mol[1]. At a neutral pH, cis-2-ABCA exists predominantly as a zwitterion. The combination of its restricted conformational flexibility and strong intermolecular electrostatic interactions results in an exceptionally high crystal lattice energy[2]. Consequently, the thermodynamic barrier to solvation in low-dielectric organic solvents is massive, making the unprotected amino acid practically insoluble in standard organic media.

Frequently Asked Questions (FAQs)

Q: Why does my cis-2-ABCA precipitate instantly when I attempt a peptide coupling reaction in DCM or DMF? A: In its native zwitterionic state, the charged ammonium and carboxylate groups cannot be stabilized by non-polar solvents like Dichloromethane (DCM) or moderately polar aprotic solvents like Dimethylformamide (DMF)[2]. To keep the molecule in solution during coupling, you must disrupt the zwitterion. This is typically achieved by using the hydrochloride salt of the amino acid in DMF (with a non-nucleophilic base added in situ) or by pre-protecting the amine[3].

Q: I need to extract cis-2-ABCA from an aqueous phase into an organic phase. How can I force this partition? A: Unprotected zwitterions will not partition into organic layers, even at their isoelectric point, due to their inherent hydrophilicity. You have two field-proven options:

  • Derivatization: Mask the polarity by protecting the amine (e.g., Boc, Fmoc) or esterifying the carboxylic acid[3].

  • Ion-Pairing: If derivatization is not an option, adjust the pH to make the molecule anionic (basic pH), and use a large, lipophilic organic counterion like tetrabutylammonium to drag the complex into the organic phase[4].

Q: Can I use mixed solvent systems to improve solubility without derivatization? A: Yes, but with strict limitations. The free energy of transfer for amino acids from water to mixed organic solvents (like water/ethanol) becomes progressively unfavorable as the organic fraction increases. A minimum of 10-20% water is usually required to maintain the zwitterion in a mixed solvent solution, which is incompatible with water-sensitive reagents.

Troubleshooting Scenarios

Scenario A: Product Loss During Aqueous Workup

  • Symptom: After synthesizing or deprotecting cis-2-ABCA, the product cannot be recovered by extracting the aqueous layer with Ethyl Acetate (EtOAc).

  • Root Cause: The molecule is trapped in its zwitterionic form and strongly prefers the aqueous phase.

  • Intervention: Stop attempting organic extraction. Instead, evaporate the aqueous layer to dryness, or use a cation-exchange resin (e.g., Dowex 50WX8) to capture the amino acid, wash away impurities with water, and elute the pure cis-2-ABCA using dilute aqueous ammonia[4].

Scenario B: Incomplete Amide Bond Formation in DMF

  • Symptom: Low yield during coupling with HATU/DIPEA; starting material remains suspended as a white powder.

  • Root Cause: The free amino acid is not dissolving sufficiently to react with the activated ester.

  • Intervention: Convert cis-2-ABCA to its HCl salt prior to the reaction (See Protocol 1). The cationic form is highly soluble in DMF. Add DIPEA only after the salt is fully dissolved to initiate the coupling.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of cis-2-ABCA across various solvent systems, providing actionable chemical interventions.

Solvent SystemState of cis-2-ABCADielectric Constant (ε)Relative SolubilityRequired Action for Solubilization
Water (pH 7) Zwitterion80.1Very HighNone (Default state)
Methanol / Ethanol Zwitterion / Cationic32.7 / 24.5Low to ModerateAdd 1.0 eq HCl or heat to reflux
DMF / DMSO Zwitterion36.7 / 46.7Very LowConvert to HCl salt prior to use
DCM / EtOAc Zwitterion8.9 / 6.0InsolublePerform N-Boc or ester derivatization

Validated Experimental Protocols

Protocol 1: Conversion to Hydrochloride Salt (For Polar Aprotic Solvents)

Purpose: To disrupt the zwitterion and enable solubility in DMF or DMSO for coupling reactions.

  • Weigh the required amount of cis-2-ABCA into a round-bottom flask.

  • Suspend the powder in a minimal volume of 0.1 M aqueous HCl (ensure a slight molar excess of HCl, ~1.05 eq).

  • Agitate gently until the suspension becomes a clear solution (the cationic form is highly water-soluble).

  • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize (freeze-dry) overnight to remove all water and excess HCl gas.

  • Result: A fine, white powder of cis-2-ABCA·HCl, ready for immediate dissolution in anhydrous DMF.

Protocol 2: N-Boc Protection (For Non-Polar Organic Solvents)

Purpose: To mask the amine, rendering the molecule lipophilic enough for DCM/EtOAc solubility and extraction[3].

  • Dissolve cis-2-ABCA (1.0 eq) in a 1:1 mixture of 1 M NaOH (aq) and 1,4-dioxane.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture in vacuo to remove the 1,4-dioxane.

  • Critical Step: Acidify the remaining aqueous layer to pH ~2-3 using 1 M KHSO₄. Do not use strong acids like HCl, as this will prematurely cleave the newly formed Boc group.

  • Extract the aqueous layer 3x with EtOAc or DCM. The protected amino acid will now readily partition into the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Solubilization Workflow Diagram

G Start cis-2-ABCA (Insoluble Zwitterion) Decision Target Solvent System? Start->Decision PolarOrg Polar Aprotic/Protic (DMF, DMSO, MeOH) Decision->PolarOrg  Need Polar Solvents NonPolarOrg Non-Polar/Weakly Polar (DCM, EtOAc, Hexane) Decision->NonPolarOrg  Need Non-Polar Solvents SaltForm Salt Formation (e.g., +HCl) PolarOrg->SaltForm Deriv Derivatization (e.g., N-Boc or Esterification) NonPolarOrg->Deriv CounterIon Lipophilic Counterions (e.g., Tetrabutylammonium) NonPolarOrg->CounterIon Result1 Soluble Cationic Species SaltForm->Result1 Result2 Soluble Protected Species Deriv->Result2 Result3 Soluble Ion Pair CounterIon->Result3

Workflow for solubilizing zwitterionic cis-2-ABCA in various organic solvent systems.

References

  • Source: thieme-connect.
  • Source: nih.
  • How to desalt zwitterions?
  • 26.
  • Source: niscpr.res.

Sources

Troubleshooting

Preventing epimerization of cis-2-aminocyclobutane-1-carboxylic acid during peptide elongation

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical challenges when incorporating highly constrained unnatural amino ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical challenges when incorporating highly constrained unnatural amino acids into their sequences.

cis-2-Aminocyclobutane-1-carboxylic acid (cis-CBAA) is a powerful building block for designing foldamers and rigidifying peptide backbones. However, its unique cyclobutane ring strain and the proximity of the activating carboxyl group make the α -proton highly acidic. This creates a severe vulnerability to base-catalyzed epimerization, converting the desired cis-isomer into the thermodynamically favored trans-isomer during peptide elongation.

This guide provides a mechanistic understanding of this failure mode and establishes self-validating protocols to ensure absolute stereochemical fidelity during your syntheses.

Part 1: Mechanistic Deep Dive – The Causality of Epimerization

Why does cis-CBAA epimerize so readily during coupling? During the C-terminal activation of cis-CBAA, the formation of an active ester drastically increases the electron-withdrawing effect on the α -carbon. In the presence of a base (commonly DIPEA), the intermediate can undergo intramolecular cyclization to form an oxazolone, or it can directly enolize. The relief of steric clash and ring strain drives the re-protonation exclusively from the less hindered face, yielding the trans-isomer. To prevent this, our synthetic strategy must kinetically outcompete the enolization pathway through rapid aminolysis while minimizing the basicity of the microenvironment.

EpimerizationPathway A cis-2-Aminocyclobutane- 1-carboxylic acid B Carboxyl Activation (Coupling Reagent) A->B C Active Ester Intermediate B->C D Oxazolone Formation (Slow Aminolysis) C->D Excess Base / Weak Additive G Rapid Aminolysis (e.g., Oxyma/COMU) C->G Optimized Conditions E Base-Catalyzed Enolization D->E F trans-Isomer (Epimerized Product) E->F Thermodynamic Sink H cis-CBAA Peptide (Desired Product) G->H

Pathway of cis-CBAA activation: oxazolone-mediated epimerization vs. rapid aminolysis coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing up to 40% of the trans-isomer after coupling cis-CBAA to my growing peptide chain. I am using standard HBTU/DIPEA. What is going wrong? A: HBTU and similar uronium/aminium salts require at least two equivalents of a tertiary amine base (like DIPEA) to function. The high basicity of DIPEA ( pKa​≈10.5 ) combined with the relatively slow aminolysis of sterically hindered cyclobutane systems provides ample time for base-catalyzed enolization of the active ester. Solution: Switch to a coupling system that operates efficiently with weaker bases. Using COMU with OxymaPure and 2,4,6-trimethylpyridine (TMP, collidine, pKa​≈7.4 ) drastically reduces the basicity of the reaction while accelerating aminolysis, effectively outcompeting the epimerization pathway.

Q2: My cis-CBAA monomer seems to be epimerized before I even start the coupling step. I prepare it by saponifying the methyl ester precursor. Could this be the source? A: Yes. The methyl ester of cis-CBAA is highly susceptible to base-catalyzed epimerization during saponification. Standard LiOH or NaOH protocols at room temperature will result in a cis/trans mixture. Solution: Saponification must be performed under strictly controlled, mild conditions. Research demonstrates that, yielding the stereopure acid quantitatively[1]. See Protocol 1 below.

Q3: Does the direction of peptide elongation matter for cis-CBAA? A: Absolutely. Epimerization occurs only when the carboxyl group of the CBAA residue is activated. If you couple an incoming amino acid to the N-terminus of a resin-bound cis-CBAA, the CBAA carboxyl is already safely locked as an amide bond. Therefore, whenever possible, design your synthetic strategy to attach cis-CBAA to the resin first or incorporate it as a pre-synthesized dipeptide block where its C-terminus is already protected.

Q4: Can I use PyBOP for the coupling of cis-CBAA? A: While PyBOP is a strong coupling reagent, during the coupling of constrained cyclic amino acids[2]. If you must use PyBOP, ensure the reaction is kept at 0 °C and minimize the base equivalents.

Part 3: Quantitative Data – Coupling Reagent Efficacy

To guide your experimental design, the following table synthesizes the expected epimerization risks based on coupling conditions for highly constrained β -amino acids like cis-CBAA.

Coupling ReagentAdditiveBase (Equivalents)Aminolysis RateEpimerization RiskRecommendation
HBTU NoneDIPEA (2.0)SlowHigh (>30%) Avoid for cis-CBAA
PyBOP HOBtDIPEA (2.0)ModerateModerate (10-20%)Use with caution at 0 °C
HATU HOAtDIPEA (2.0)FastLow (2-5%)Acceptable for routine use
EDC·HCl HOPONone / TMP (1.0)FastVery Low (<1%) [3]
COMU OxymaPureTMP (1.0)Very FastZero to Trace Optimal for SPPS

Part 4: Validated Experimental Protocols

CouplingWorkflow Step1 1. Pre-cool Reagents (0 °C) Step2 2. Dissolve cis-CBAA & OxymaPure in DMF Step1->Step2 Step3 3. Add COMU (Activator) Step2->Step3 Step4 4. Add TMP Base (Dropwise) Step3->Step4 Step5 5. Add Amine/Resin (Aminolysis) Step4->Step5 Step6 6. Wash & Cleave (Product Isolation) Step5->Step6

Step-by-step workflow for the zero-epimerization coupling of cis-CBAA using COMU/OxymaPure.

Protocol 1: Mild Saponification of cis-CBAA Methyl Ester

Objective: Cleave the methyl ester protecting group without inducing base-catalyzed epimerization. This protocol is self-validating if monitored closely via TLC to prevent over-exposure to basic conditions.

  • Preparation: Dissolve the cis-CBAA methyl ester (1.0 eq) in a 1:10 mixture of THF and water.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add 0.25 M NaOH (1.1 eq) dropwise over 5 minutes while maintaining vigorous stirring. Crucial: Do not exceed 0.25 M concentration.

  • Reaction: Stir the mixture strictly at 0 °C for exactly 1.0 hour. Monitor via TLC to ensure complete consumption of the starting material.

  • Quenching: Immediately acidify the aqueous solution to pH 2 using cold 2 M HCl to neutralize the base and halt any potential enolization.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure at ≤30 °C.

Protocol 2: Zero-Epimerization Solid-Phase Coupling of cis-CBAA

Objective: Couple cis-CBAA to a resin-bound peptide amine using COMU/OxymaPure. The self-validating nature of this protocol ensures that the rapid kinetics of Oxyma/COMU outpace the enolization rate, preserving the cis geometry.

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in DMF for 30 minutes. Drain.

  • Activation Mixture: In a separate vial, dissolve cis-CBAA (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in a minimal volume of DMF.

  • Cooling: Chill the activation mixture to 0 °C.

  • Coupling Reagent: Add COMU (2.95 eq) to the chilled mixture. Stir for 1 minute.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP, 3.0 eq) dropwise. The solution may change color. Stir for exactly 2 minutes at 0 °C to form the active ester.

  • Coupling: Transfer the pre-activated mixture to the resin. Shake at room temperature for 45–60 minutes.

  • Validation: Drain the resin and wash thoroughly with DMF (5x) and DCM (5x). Perform a Kaiser test to confirm complete aminolysis. A negative Kaiser test confirms that the rapid coupling successfully outpaced any degradation pathways.

References

1.[1] Title: (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study Source: The Journal of Organic Chemistry (ACS) URL: [Link]

2.[2] Title: α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol Source: Amino Acids (Springer / ResearchGate) URL: [Link]

3.[3] Title: Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source: Organic Process Research & Development (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in cis-2-Aminocyclobutane-1-Carboxylic Acid Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate constrained cyclic β-amino acids into peptides or small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate constrained cyclic β-amino acids into peptides or small molecules. cis-2-Aminocyclobutane-1-carboxylic acid (cis-2-ACBC) presents a unique synthetic challenge due to its rigid geometry. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding coupling reactions.

Troubleshooting Guide & FAQs

Q: Why does cis-2-aminocyclobutane-1-carboxylic acid exhibit unusually low coupling efficiencies compared to linear β-amino acids or its trans isomer? A: The root cause is a combination of syn-facial steric clash and severe conformational locking. In the cis configuration, the amino and carboxylic acid groups are forced onto the same face of the rigid four-membered ring. This proximity not only creates a physical barrier for incoming nucleophiles but also promotes the formation of strong intramolecular hydrogen bonds (1)[1]. These hydrogen bonds stabilize a folded, pseudo-bicyclic[4.2.0]octane-like conformation in solution, effectively shielding the activated carbonyl carbon and drastically reducing its susceptibility to intermolecular nucleophilic attack (2)[2].

Q: Which coupling reagents are best suited to overcome this specific steric barrier? A: Standard carbodiimides (like DCC or EDC) generating traditional OBt esters are often insufficient for this scaffold, leading to incomplete reactions or degradation. To overcome the steric shielding, you must use coupling reagents that generate highly reactive, transient active esters. We recommend uronium/aminium salts based on HOAt, such as HATU. The nitrogen atom in the pyridine ring of the resulting OAt ester provides anchimeric (neighboring-group) assistance, which accelerates the aminolysis step even when the trajectory of the incoming amine is sterically restricted (3)[3].

Q: I am observing a significant low-molecular-weight by-product and poor product yield. What is happening and how do I prevent it? A: You are likely observing base-catalyzed intramolecular lactamization. Because the functional groups are cis-oriented, over-activation of the carboxylic acid can prompt the adjacent protected amino group (especially if using a carbamate protecting group like Boc or Fmoc that still possesses an acidic N-H) to attack the activated carbonyl. This forms a highly strained bicyclic β-lactam (mass = [M - H2O]). To prevent this, strictly control the activation temperature (maintain at 0°C) and avoid using strong, unhindered bases like Triethylamine (TEA).

Reagent Performance Data

To facilitate rational experimental design, the following table summarizes the quantitative expectations and mechanistic traits of various coupling reagents when applied to cis-2-ACBC.

Coupling ReagentActive IntermediateRelative ReactivityEpimerization RiskRecommended Application for cis-2-ACBC
EDC / HOBt OBt esterLowLowUnhindered primary amines only
HBTU / DIPEA OBt esterModerateModerateRoutine couplings with slight hindrance
HATU / DIPEA OAt esterHighLow-ModerateHindered primary amines, standard cis couplings
COMU / TMP Oxyma esterVery HighVery LowHighly hindered secondary amines, epimerization-prone substrates

Self-Validating Experimental Protocol

HATU-Mediated Amide Coupling of Fmoc-cis-2-aminocyclobutane-1-carboxylic acid

Objective: Achieve >90% conversion while suppressing β-lactam formation. Causality Note: Pre-activation is strictly avoided in this protocol to minimize the lifetime of the highly reactive OAt ester in the absence of the nucleophile, thereby preventing intramolecular cyclization.

Step 1: Substrate Dissolution Dissolve Fmoc-cis-2-aminocyclobutane-1-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration. Scientific Rationale: High dilution favors intramolecular side reactions (lactamization); maintaining a concentrated 0.1 M solution promotes the desired bimolecular collision.

Step 2: Temperature Control Cool the reaction vessel to 0°C using an ice-water bath. Scientific Rationale: Lowering the thermal energy suppresses the activation energy required to reach the highly strained lactam transition state.

Step 3: Base Addition Add TMP (2,4,6-trimethylpyridine) (3.0 eq) dropwise to the cooled solution. Scientific Rationale: TMP is sterically hindered and strictly basic. Unlike DIPEA, it is non-nucleophilic, which prevents base-catalyzed side reactions and minimizes epimerization at the sensitive α-carbon.

Step 4: Activation & Coupling Add HATU (1.05 eq) in one solid portion. Stir at 0°C for 15 minutes, then allow the reaction to gradually warm to room temperature (20°C) over 2 hours.

Step 5: Validation Checkpoint (Self-Validating Step) Withdraw a 5 µL aliquot, dilute in 100 µL of MeCN, and analyze via LC-MS.

  • Success state: The major peak corresponds to the[M+H]+ of the desired amide. Proceed to Step 6.

  • Failure state: A significant peak corresponding to [M-18]+ indicates lactamization. If >5% lactam is observed, quench immediately and restart the optimization prioritizing COMU/TMP at a strict 0°C hold for the entire duration.

Step 6: Quenching & Workup Add N,N-dimethylethylenediamine (0.1 eq) and stir for 10 minutes to scavenge any unreacted active ester. Dilute the mixture with EtOAc and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over MgSO4 and concentrate.

Workflow Visualization

Workflow N1 Fmoc-cis-2-ACBC Coupling Initiation N2 Evaluate Nucleophile Steric Bulk N1->N2 N3 Unhindered Primary Amine N2->N3 N4 Hindered / Secondary Amine N2->N4 N5 EDC/Oxyma + DIPEA (Standard Activation) N3->N5 N6 HATU + TMP (High Reactivity Activation) N4->N6 N7 Validation Checkpoint: LC-MS Monitoring N5->N7 N6->N7 N8 Target Mass Detected Proceed to Workup N7->N8 N9 [M-18] Detected (Lactam) Lower Temp to 0°C N7->N9

Logical decision tree for optimizing cis-2-ACBC amide coupling reactions.

References

  • Title: Buy 2-Aminocyclobutane-1-carboxylic acid (EVT-1557779)
  • Title: (+)- and (−)
  • Title: Novabiochem® Coupling reagents Source: Merck Millipore URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: cis- vs trans-2-Aminocyclobutane-1-carboxylic Acid in Foldamer Design

As the demand for metabolically stable peptidomimetics and precisely structured foldamers grows, cyclobutane-constrained β -amino acids have emerged as indispensable building blocks. Among these, 2-aminocyclobutane-1-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for metabolically stable peptidomimetics and precisely structured foldamers grows, cyclobutane-constrained β -amino acids have emerged as indispensable building blocks. Among these, 2-aminocyclobutane-1-carboxylic acid (ACBC) is highly valued for its extreme conformational rigidity. The ~110 kJ/mol ring strain and puckered geometry of the cyclobutane ring severely restrict the ϕ ( N−Cβ​−Cα​−C(=O) ) and ψ backbone dihedral angles, drastically reducing the entropic penalty of folding[1].

However, the macroscopic architecture of the resulting foldamer is entirely dictated by the stereochemistry of the monomer. This guide objectively compares the structural behaviors, experimental signatures, and application profiles of cis-ACBC and trans-ACBC , providing drug development professionals with the mechanistic insights and self-validating protocols necessary to engineer predictable secondary structures.

Mechanistic Causality: Stereochemistry Dictates Topology

The fundamental divergence in performance between the cis and trans isomers stems from the facial orientation of their substituents, which directly controls intramolecular hydrogen bonding networks.

  • trans-ACBC (Anti-facial orientation): The trans configuration enforces an anti-orientation of the amino and carboxyl groups. This geometry projects the peptide backbone in an extended trajectory. When oligomerized, the torsional angles perfectly align the i and i+3 residues, strongly driving the formation of a 12-helix (a succession of 12-membered hydrogen-bonded rings, C12)[2][3]. This structure is highly robust, possessing a helical pitch of ~5.1 Å and accommodating 3 residues per turn[4].

  • cis-ACBC (Syn-facial orientation): The cis configuration places both substituents on the same face of the cyclobutane ring. This syn-orientation forces the backbone to adopt a tighter turn to alleviate steric clashes, favoring closer contacts. Consequently, cis-ACBC homooligomers preferentially form more compact 8-helix structures (C8 intramolecular H-bonds) or strand-like 6-ribbon conformations (C6 H-bonds)[2][4]. The resulting 8-helix has a tighter helical pitch of ~4.8 Å with 2.5 residues per turn[4].

G Monomer 2-Aminocyclobutane-1- carboxylic acid (ACBC) Cis cis-ACBC (Syn-facial) Monomer->Cis Trans trans-ACBC (Anti-facial) Monomer->Trans CisFold 8-Helix / 6-Ribbon (C8 / C6 H-bonds) Cis->CisFold Oligomerization TransFold 12-Helix (C12 H-bonds) Trans->TransFold Oligomerization App Peptidomimetic Drug Discovery CisFold->App TransFold->App

Caption: Stereochemical control of ACBC monomers dictating foldamer secondary structure.

Quantitative Conformational Comparison

To assist in monomer selection, the following table summarizes the key structural and physical parameters of foldamers constructed from cis- vs trans-ACBC.

Propertycis-2-Aminocyclobutane-1-carboxylic acidtrans-2-Aminocyclobutane-1-carboxylic acid
Substituent Orientation Syn-facial[1]Anti-facial[1]
Preferred Secondary Structure 8-Helix or 6-Ribbon[2][4]12-Helix[2][3]
Primary Hydrogen Bond Type C8 or C6 ( i to i+1 / i+2 )[2]C12 ( i to i+3 )[3]
Helical Pitch ~4.8 Å[4]~5.1 Å[4]
Residues per Turn 2.5[4]3.0[4]
Conformational Rigidity High (Stabilizes compact turns)[1]Very High (Torsional strain favors extended helices)[1]

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that synthesizing and characterizing these foldamers requires a self-validating experimental loop. Epimerization during synthesis or coupling can catastrophically disrupt the intended helical topology.

Protocol A: Stereoselective Synthesis and Epimerization Check

Because the cyclobutane ring is highly strained, harsh deprotection conditions can lead to epimerization at the Cα​ position.

  • Precursor Hydrolysis: Utilize conformationally locked bicyclic precursors (e.g., via Birch reduction) to ensure stereochemical fidelity. Perform acidic hydrolysis (e.g., 4M HCl) to yield the amino acid salt[5].

  • Self-Validation (NMR/X-ray): Before peptide coupling, the crude monomer must be analyzed. The locked nature of the bicyclic precursor guarantees that only the cis isomer is formed upon hydrolysis[5]. Confirm the absence of the trans epimer via 1H NMR (looking for distinct coupling constants of the methine protons) and validate the absolute configuration via X-ray crystallography of the Boc-protected derivative[5].

Protocol B: Structural Elucidation of the Foldamer (NMR & FTIR)

Once the oligomer is synthesized via standard solid-phase or solution-phase peptide coupling, its secondary structure must be empirically verified.

  • FTIR / VCD Spectroscopy (Amide A Region):

    • Dissolve the peptide in a non-polar solvent (e.g., CDCl3​ , 1 mM) to prevent solvent competition for H-bonds.

    • Analyze the N-H stretching region. An 8-helix (cis-dominant or short trans oligomers) will display a broad absorption band centered at ~3250 cm⁻¹ [2].

    • A fully formed 12-helix (trans-homooligomer) will exhibit a distinct shift to ~3300 cm⁻¹ [2].

  • 2D ROESY / NOESY NMR:

    • For cis-ACBC (8-Helix): Look for short-range inter-residue cross-peaks, specifically between NHi​ and Cα​Hi−1​ , and NHi​ and Cβ​Hi−1​ [3].

    • For trans-ACBC (12-Helix): The definitive signature of a 12-helix requires the identification of long-distance correlations. You must observe cross-peaks between Cβ​Hi​ and Cα​Hi+2​ , Cβ​Hi​ and NHi+2​ , and critically, Cβ​Hi​ and NHi+3​ [3].

Workflow cluster_char Structural Elucidation & Validation Syn Stereoselective Synthesis (Bicyclic Precursor Hydrolysis) Val Stereochemical Validation (Confirm No Epimerization) Syn->Val Olig Peptide Coupling (Solid/Solution Phase) Val->Olig NMR 2D NMR (ROESY) cis: NHi to CαHi-1 trans: CβHi to NHi+3 Olig->NMR IR FTIR Spectroscopy cis (8-helix): ~3250 cm⁻¹ trans (12-helix): ~3300 cm⁻¹ Olig->IR Xray X-Ray Crystallography Confirm absolute dihedral angles & H-bond lengths Olig->Xray

Caption: Self-validating experimental workflow for ACBC foldamer synthesis and structural elucidation.

Summary and Selection Guide

The choice between cis- and trans-2-aminocyclobutane-1-carboxylic acid is not merely a matter of steric preference; it is a fundamental architectural decision.

  • Select trans-ACBC when your objective is to design rigid, extended, rod-like nanostructures or when attempting to mimic the spatial projection of α -helices. Its unyielding preference for the 12-helix makes it ideal for creating highly stable, protease-resistant scaffolds[2][3][4].

  • Select cis-ACBC when designing compact hairpin turns, cyclic peptides, or when a tighter helical pitch (8-helix) is required to align specific pharmacophores for receptor binding[2][4].

By rigorously validating monomer stereochemistry post-deprotection and utilizing 2D NMR to map the hydrogen-bonding network, researchers can leverage these cyclobutane constraints to achieve unprecedented atomic-level control over peptide folding.

Sources

Comparative

Comparing GABA Uptake Inhibition: cis-2-Aminocyclobutane-1-carboxylic Acid vs. Nipecotic Acid

In the landscape of neuropharmacology and transporter biology, the structural constraints of competitive inhibitors dictate their affinity and selectivity for γ -aminobutyric acid (GABA) transporters (GATs). This technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology and transporter biology, the structural constraints of competitive inhibitors dictate their affinity and selectivity for γ -aminobutyric acid (GABA) transporters (GATs). This technical guide provides a rigorous comparative analysis between a benchmark standard, nipecotic acid , and a conformationally restricted β -amino acid, cis-2-aminocyclobutane-1-carboxylic acid (cis-2-ACBC).

By analyzing their distinct pharmacological profiles, this guide serves as a definitive resource for researchers designing targeted GAT inhibitors or utilizing rigid scaffolds in drug development.

Structural Pharmacology & Mechanism of Action

To understand the disparity in GABA uptake inhibition between these two compounds, we must examine the spatial requirements of the GAT-1 orthosteric binding pocket.

Nipecotic Acid: The Benchmark γ -Amino Acid Analogue

Nipecotic acid (piperidine-3-carboxylic acid) is a classic, potent competitive inhibitor of GABA uptake. By incorporating the GABA carbon backbone into a flexible six-membered piperidine ring, nipecotic acid perfectly mimics the extended conformation of endogenous GABA[1]. This structural mimicry allows it to bind with high affinity to the orthosteric site of GAT-1, effectively outcompeting GABA for transport across the presynaptic membrane. It serves as the foundational scaffold for FDA-approved anticonvulsants like Tiagabine[2].

cis-2-Aminocyclobutane-1-carboxylic Acid: The β -Amino Acid Scaffold

Unlike nipecotic acid, cis-2-ACBC is a β -amino acid characterized by a 1,2-substitution pattern on a highly rigid four-membered cyclobutane ring[3]. This structural arrangement restricts the distance between the basic amine and the carboxylic acid to approximately 2.5–3.0 Å. Because GAT-1 requires a spatial separation of ~4.5 Å (the γ -spacing found in GABA and nipecotic acid) for optimal binding, cis-2-ACBC exhibits negligible direct GABA uptake inhibition.

However, cis-2-ACBC is highly valued in synthetic chemistry as a rigid scaffold. When homologated to its γ -amino acid counterpart (cis-3-aminocyclobutane-1-carboxylic acid), the necessary pharmacophore spacing is restored, yielding moderate GABA-like activity and uptake inhibition[4].

G GABA GABA (Synaptic Cleft) GAT1 GAT-1 Transporter (Presynaptic/Glial) GABA->GAT1 Uptake Intracellular Intracellular GABA Pool GAT1->Intracellular Transport Nipecotic Nipecotic Acid (Potent Inhibitor) Nipecotic->GAT1 Blocks (IC50: 8 µM) cis2ACBC cis-2-ACBC (β-Amino Acid) cis2ACBC->GAT1 Weak/No Block

GAT-1 modulation: Potent competitive inhibition by Nipecotic Acid vs. weak interaction of cis-2-ACBC.

Comparative Performance Data

The quantitative disparity in transporter affinity highlights the critical nature of the γ -amino acid spacing. Below is the pharmacological and physicochemical comparison of the two compounds.

Table 1: Pharmacological Profiling across GABA Transporter Subtypes

CompoundhGAT-1 IC₅₀rGAT-2 IC₅₀hGAT-3 IC₅₀hBGT-1 IC₅₀Primary Application
Nipecotic Acid 8 µM38 µM106 µM2370 µMDirect GAT inhibition / Tiagabine scaffold
cis-2-ACBC >500 µM (Inactive)>500 µM>500 µMN/AFoldamer synthesis / Homologation scaffold[3]

Table 2: Physicochemical & Structural Properties

PropertyNipecotic Acidcis-2-ACBC
Molecular Formula C₆H₁₁NO₂C₅H₉NO₂
Amino Acid Class γ -amino acid analogue β -amino acid
Ring System Piperidine (6-membered)Cyclobutane (4-membered)
Conformational Flexibility Moderate (Chair/Boat transitions)Highly Restricted

Experimental Workflows & Self-Validating Protocols

To empirically validate the GABA uptake inhibition (or lack thereof) for these compounds, researchers must employ a highly controlled radioligand uptake assay.

Step-by-Step [³H]-GABA Uptake Assay
  • Cell Preparation: Culture HEK293 or CHO cells stably transfected with human GAT-1. Harvest and resuspend in a standard assay buffer (150 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Pre-incubation: Seed cells into a 96-well plate. Add test compounds (Nipecotic acid or cis-2-ACBC) at varying concentrations (0.1 µM to 1000 µM) and pre-incubate for 10 minutes at 37°C.

  • Radioligand Addition: Initiate the uptake by adding 30 nM[³H]-GABA to each well. Incubate for exactly 5 minutes to ensure linear transport kinetics.

  • Termination & Wash: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold zero-sodium wash buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter.

Workflow Step1 1. Cell Preparation (HEK293 expressing hGAT-1) Step2 2. Pre-incubation (10 min) Vehicle vs. Inhibitors Step1->Step2 Step3 3. Radioligand Addition Add [3H]-GABA (30 nM) Step2->Step3 Step4 4. Termination & Wash Rapid filtration + Ice-cold buffer Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Self-validating high-throughput workflow for quantifying [3H]-GABA uptake inhibition in vitro.

Causality in Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific protocol parameters are chosen to ensure the assay is a self-validating system:

  • Radioligand vs. Fluorescent Probes: Why utilize [³H]-GABA instead of a fluorescently tagged analog (e.g., BODIPY-GABA)? GAT-1 possesses a highly restrictive orthosteric binding pocket[1]. The addition of a bulky fluorophore drastically alters the substrate's steric profile, reducing the transport Vmax​ and artificially skewing the apparent Ki​ of competitive inhibitors like nipecotic acid. Radioligands maintain the exact molecular weight and native binding kinetics of the endogenous substrate.

  • Zero-Sodium Wash Buffer: GATs are strictly Na+/Cl− coupled symporters[5]. By replacing NaCl with Choline Chloride in the termination wash buffer, we instantly uncouple the electrochemical driving force. This prevents the reverse transport (efflux) of intracellular [³H]-GABA during the vacuum filtration step, preserving the signal-to-noise ratio and ensuring quantitative accuracy.

  • Self-Validating System: Every assay plate must include a self-validating control matrix. We utilize Tiagabine (a highly selective, FDA-approved nipecotic acid derivative) as a positive control for maximum GAT-1 inhibition, and a parallel well set incubated in Na+ -free buffer to establish the baseline of non-specific membrane binding.

References[2] Title: (±)-Nipecotic acid | CAS 60252-41-7

Sources

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Purity of cis-2-Aminocyclobutane-1-carboxylic Acid

This guide provides a comprehensive comparison of two robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the validation of purity assays for cis-2-aminocyclobutane-1-carboxylic acid, a non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the validation of purity assays for cis-2-aminocyclobutane-1-carboxylic acid, a non-proteinogenic amino acid of increasing interest in pharmaceutical development. As a small, polar molecule, it presents unique analytical challenges. This document will explore two viable analytical strategies: a direct approach using Hydrophilic Interaction Liquid Chromatography (HILIC) and a derivatization-based method employing Reversed-Phase (RP) chromatography.

The validation frameworks presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, ensuring a robust and scientifically sound approach to method validation.[1][2]

The Analytical Challenge: cis-2-Aminocyclobutane-1-carboxylic Acid

Cis-2-aminocyclobutane-1-carboxylic acid is a cyclic beta-amino acid.[3][4] Its high polarity makes it difficult to retain on conventional reversed-phase HPLC columns, which are the workhorse of many pharmaceutical labs.[5][6] Furthermore, its small size can limit the number of unique fragment ions available for highly selective detection in tandem mass spectrometry. The primary goal of a purity method is not only to quantify the main component but also to separate and detect potential impurities, suchs as its trans-isomer, enantiomers, or degradation products.

To address these challenges, two distinct LC-MS/MS strategies are evaluated and compared:

  • Method A: HILIC-MS/MS: This approach directly analyzes the polar analyte by utilizing a polar stationary phase and a mobile phase with a high organic content, promoting retention of hydrophilic compounds.[5][6][7]

  • Method B: Derivatization with Reversed-Phase LC-MS/MS: This method involves chemically modifying the amino acid with a reagent that increases its hydrophobicity, allowing for excellent retention and separation on a standard reversed-phase column.[8][9][10]

The following sections will detail the validation of both methods, providing step-by-step protocols and discussing the rationale behind the experimental choices.

Foundational Principles of Method Validation

The objective of analytical method validation is to provide documented evidence that the method is suitable for its intended purpose.[2][11] For a purity assay, this means the method must be specific for the analyte and its impurities, linear over a relevant concentration range, accurate, precise, and robust.

Method A: HILIC-MS/MS for Direct Analysis

HILIC is an effective technique for the retention of polar compounds that are poorly retained in reversed-phase chromatography.[6][7] It offers the advantage of simpler sample preparation compared to derivatization-based methods.

Experimental Protocol: HILIC-MS/MS
  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS/MS Detection: ESI positive mode. Multiple Reaction Monitoring (MRM) will be used for quantification.

    • Analyte MRM Transition: To be determined by infusion of a standard solution. A hypothetical transition could be based on the protonated molecule and a characteristic fragment ion (e.g., loss of water or formic acid).

    • Impurity MRM Transitions: Specific transitions for known impurities (e.g., the trans-isomer) should be optimized.

Validation of the HILIC-MS/MS Method

The validation will be performed according to ICH Q2(R1) guidelines.[1][2]

1. Specificity/Selectivity:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Protocol:

    • Analyze a blank sample (diluent) to check for interfering peaks at the retention time of the analyte and its known impurities.

    • Analyze a sample of cis-2-aminocyclobutane-1-carboxylic acid spiked with its potential impurities (e.g., trans-isomer, synthesis precursors).

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.

  • Causality: The HILIC method's unique selectivity for polar compounds should allow for the separation of the cis- and trans-isomers, which may have different polarities. Forced degradation studies are crucial to ensure that any degradation products do not co-elute with the main peak and can be adequately detected.

2. Linearity:

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]

  • Protocol:

    • Prepare a stock solution of the analyte reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the nominal concentration for an assay of a drug substance).

    • Inject each standard in triplicate.

    • Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy:

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Protocol:

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of analyte into a blank matrix.

    • Analyze a minimum of three replicate preparations for each concentration level.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the true value.

4. Precision:

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[11]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision): The repeatability experiment should be repeated on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: Can be determined based on a signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • Causality: For a purity method, the LOQ is critical for quantifying low-level impurities. The high organic content in HILIC mobile phases can enhance ESI efficiency, potentially leading to lower detection limits.[7]

6. Robustness:

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary key method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic content).

      • pH of the mobile phase (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±10%).

    • Analyze a system suitability sample under each condition and evaluate the impact on the results.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

Method B: Derivatization with Reversed-Phase LC-MS/MS

Derivatization can overcome the challenges of analyzing small polar molecules by improving their chromatographic retention on reversed-phase columns and enhancing their ionization efficiency in the mass spectrometer.[8][10] A common derivatizing agent for amino acids is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the primary amine of the analyte.

Experimental Protocol: Derivatization-RP-LC-MS/MS
  • Derivatization Step:

    • Dissolve the sample in borate buffer (pH 8.5).

    • Add the AQC reagent (dissolved in acetonitrile).

    • Incubate at 55 °C for 10 minutes.

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A standard C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS/MS Detection: ESI positive mode.

    • Analyte MRM Transition: The transition will be for the AQC-derivatized analyte. A characteristic transition for AQC derivatives is the loss of the aminoquinoline moiety (m/z 171).

Validation of the Derivatization-RP-LC-MS/MS Method

The same validation parameters as for the HILIC method will be assessed. However, there are specific considerations for a derivatization-based method.

1. Specificity/Selectivity:

  • Protocol: In addition to the steps outlined for the HILIC method, the specificity assessment must also consider by-products of the derivatization reaction.

  • Causality: The derivatization reagent should not produce any by-products that interfere with the analysis of the derivatized analyte or its impurities. The forced degradation samples should be derivatized to see if the degradation products are also derivatized and if they can be separated from the main compound.

2. Linearity, Accuracy, and Precision:

  • Protocol: The protocols are the same as for the HILIC method.

  • Causality: The consistency and completeness of the derivatization reaction are critical for achieving good linearity, accuracy, and precision. Any variability in the reaction will directly impact the quantitative results.

3. Robustness:

  • Protocol: In addition to the chromatographic parameters, the robustness of the derivatization step must be evaluated by varying:

    • Reaction time (e.g., ±2 minutes).

    • Reaction temperature (e.g., ±5 °C).

    • pH of the reaction buffer (e.g., ±0.5 units).

    • Concentration of the derivatization reagent.

  • Causality: This ensures that minor variations in the sample preparation procedure do not significantly affect the results.

Comparative Summary and Data Presentation

Validation ParameterHILIC-MS/MS ApproachDerivatization-RP-LC-MS/MS ApproachAcceptance Criteria (ICH Q2(R1))
Specificity Good separation of polar isomers. Potential for matrix effects.Excellent separation on RP column. Must evaluate derivatization by-products.No interference at the retention time of the analyte and impurities.
Linearity Generally good.Highly dependent on the consistency of the derivatization reaction.Correlation coefficient (r²) ≥ 0.99.
Accuracy High, direct measurement.Can be affected by incomplete or variable derivatization.Mean recovery within 98.0% to 102.0%.
Precision (RSD) Typically low RSD.Can be higher if the derivatization step is not well-controlled.RSD ≤ 2%.
LOQ/LOD Potentially very low due to enhanced ESI in high organic mobile phase.Can be significantly improved by the choice of a derivatizing agent that enhances ionization.Appropriate for the quantification of impurities.
Robustness Sensitive to mobile phase water content and buffer concentration.Must validate both the chromatographic and derivatization steps.System suitability parameters met under all varied conditions.
Throughput/Simplicity Higher throughput due to simpler sample preparation.Lower throughput due to the additional derivatization step.N/A

Visualization of Workflows

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop LC-MS/MS Method (HILIC or Derivatization-RP) Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Routine Routine Purity Analysis Robustness->Routine Implement

Caption: General workflow for the validation of an LC-MS/MS purity method.

Comparison of Analytical Approaches

G cluster_HILIC HILIC Method cluster_Deriv Derivatization Method HILIC_Sample Sample (Analyte in Solution) HILIC_LC HILIC Column (Polar Stationary Phase) HILIC_Sample->HILIC_LC Direct Injection HILIC_MS MS/MS Detection HILIC_LC->HILIC_MS Deriv_Sample Sample (Analyte in Solution) Derivatization Derivatization (e.g., with AQC) Deriv_Sample->Derivatization Deriv_LC RP-C18 Column (Non-polar Stationary Phase) Derivatization->Deriv_LC Injection Deriv_MS MS/MS Detection Deriv_LC->Deriv_MS

Caption: Comparison of HILIC and Derivatization-based LC-MS/MS workflows.

Conclusion

Both HILIC-MS/MS and derivatization-based RP-LC-MS/MS are viable strategies for the purity analysis of cis-2-aminocyclobutane-1-carboxylic acid. The choice between the two methods will depend on the specific requirements of the analysis.

The HILIC-MS/MS method offers the advantage of simplicity and higher throughput, making it an attractive option for routine quality control. However, it may require more careful method development to achieve robust separation from closely related impurities and to manage potential matrix effects.

The derivatization-based RP-LC-MS/MS method can provide excellent chromatographic resolution and sensitivity. The derivatization step, while adding complexity, can be optimized to be highly reproducible. This approach may be preferable when very low levels of impurities need to be quantified or when dealing with complex sample matrices.

Ultimately, a thorough validation as outlined in this guide is essential to demonstrate that the chosen method is fit for its intended purpose, ensuring the quality and reliability of the data generated for this important pharmaceutical intermediate.

References

  • K. I., P. P., & K. K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Mass Spectrometry, 47(9), 1134-1144. [Link]

  • Higashi, T. (2014). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological and Pharmaceutical Bulletin, 37(4), 515-526. [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry, 415(13), 2931-2942. [Link]

  • K. I., P. P., & K. K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. ResearchGate. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • J. M., et al. (2016). A liquid chromatography-mass spectrometric method for the detection of cyclic β-amino fatty acid lipopeptides. Journal of Chromatography A, 1441, 61-69. [Link]

  • W., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 28(20), 7168. [Link]

  • LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1437-1445. [Link]

  • L., et al. (2022). Integration of solid phase extraction with HILIC-MS/MS for analysis of free amino acids in source water. Journal of Environmental Sciences, 117, 190-196. [Link]

  • S., et al. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. BMC Plant Biology, 24(1), 183. [Link]

  • S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

  • Walter, T. H., et al. (2012). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC North America, 30(4), 314-325. [Link]

  • K., et al. (2022). Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography. Analytical and Bioanalytical Chemistry, 414(6), 2115-2123. [Link]

  • H., et al. (2012). A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar. Journal of Chromatography B, 905, 37-42. [Link]

  • P., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link]

  • ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid (ACBC), 2-aminocyclopentane-1-carboxylic acid (ACPC) and 2-aminocyclohexane-1-carboxylic acid (ACHC) residues. Retrieved from [Link]

  • K., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 333. [Link]

  • Advion, Inc. (n.d.). LC/MS Determination of Amino Acids Using Compact Mass Spectrometry. Retrieved from [Link]

  • G., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7899-7917. [Link]

  • Anaquant. (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Retrieved from [Link]

  • Sciex. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Retrieved from [Link]

  • W., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Food & Function, 14(6), 2849-2858. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.